molecular formula C7H5F3IN B011494 2-iodo-5-(trifluoromethyl)aniline CAS No. 105202-02-6

2-iodo-5-(trifluoromethyl)aniline

Cat. No.: B011494
CAS No.: 105202-02-6
M. Wt: 287.02 g/mol
InChI Key: KJTQOUZTJKNWGK-UHFFFAOYSA-N
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Description

2-iodo-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H5F3IN and its molecular weight is 287.02 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-4-iodobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQOUZTJKNWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544106
Record name 2-Iodo-5-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105202-02-6
Record name 2-Iodo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-iodobenzotrifluoride 98%
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-iodo-5-(trifluoromethyl)aniline (CAS: 105202-02-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-iodo-5-(trifluoromethyl)aniline, with the CAS number 105202-02-6, is an important synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring both an iodo and a trifluoromethyl group on an aniline scaffold, imparts unique chemical properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and biological activities, with a focus on its emerging role as an antimicrobial agent.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 105202-02-6[1]
Molecular Formula C₇H₅F₃IN[1]
Molecular Weight 287.02 g/mol [1]
Physical Form Colorless to light yellow liquid or solid or semi-solid[2][3]
Boiling Point 102-114 °C[2]
Density 1.353 g/cm³[2]
XLogP3 2.8[1]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) in ppm Coupling Constant (J) in Hz Multiplicity Assignment
¹H NMRCDCl₃7.748.4dAromatic CH
6.942.0dAromatic CH
6.70J₁ = 8.0, J₂ = 2.0ddAromatic CH
4.30sNH₂
¹³C NMRCDCl₃147.3C-NH₂
139.7Aromatic CH
132.0qC-CF₃
(Additional aromatic signals not specified)
(Signal for C-I not specified)

Data sourced from a study on decarboxylative iodination of anthranilic acids.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Synthesis

A practical and efficient method for the synthesis of 2-iodoanilines, including this compound, is through the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.[4]

Experimental Protocol: Decarboxylative Iodination of 2-amino-5-(trifluoromethyl)benzoic acid

Materials:

  • 2-amino-5-(trifluoromethyl)benzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL glass liner within an autoclave, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv), and potassium iodide (KI, 0.6 equiv).

  • Add 10 mL of acetonitrile (CH₃CN) to the mixture.

  • Purge the autoclave with three cycles of pressurization and venting with oxygen (O₂), and then pressurize with O₂ to 10 bar.

  • Heat the reaction mixture to 160 °C and stir for 2 hours.

  • After the reaction is complete, cool the reactor using a water bath.

  • The reaction progress and product formation can be monitored by High-Resolution Mass Spectrometry (HRMS).

  • Upon completion, the product is purified by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent.

The following diagram illustrates the general workflow for this synthesis.

G Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: 2-amino-5-(trifluoromethyl)benzoic acid, I₂, KI in Acetonitrile pressurize Pressurize with Oxygen (10 bar) start->pressurize react Heat to 160°C for 2 hours pressurize->react cool Cool to Room Temperature react->cool purify Purify by Flash Column Chromatography cool->purify product This compound purify->product G Proposed Antimicrobial Mechanism compound This compound membrane Bacterial Cell Membrane compound->membrane Interaction and Insertion disruption Membrane Disruption and Pore Formation membrane->disruption leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death G MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Compound Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Wells with Bacteria dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read Measure OD₆₀₀ or Visually Inspect incubate->read mic Determine MIC Value read->mic

References

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2-iodo-5-(trifluoromethyl)aniline, a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an iodine atom and a trifluoromethyl group, makes it a versatile precursor for the synthesis of complex organic molecules. The trifluoromethyl group can enhance lipophilicity and metabolic stability, properties that are highly desirable in drug design.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₅F₃IN[1]
Molecular Weight 287.02 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 105202-02-6[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

1. Synthesis via Decarboxylative Iodination

A practical route to synthesize this compound involves the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.[4]

  • Materials and Reagents:

    • 2-Amino-5-(trifluoromethyl)benzoic acid

    • Iodine (I₂)

    • Potassium Iodide (KI)

    • Acetonitrile (CH₃CN)

    • Autoclave with a glass liner

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system (e.g., silica gel)

    • Ethyl acetate and petroleum ether for chromatography

  • Procedure:

    • To a 50 mL glass liner within an autoclave, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).[4]

    • Add 10 mL of acetonitrile (CH₃CN) to the mixture.[4]

    • Seal the autoclave and heat the reaction mixture. (Note: Specific temperature and time may need optimization based on the general procedure for related compounds).

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product can be purified using flash chromatography on silica gel. A typical eluent system for a related compound, 2-iodo-4-(trifluoromethyl)aniline, is a mixture of ethyl acetate and petroleum ether (1:5 v/v).[4]

    • The fractions containing the desired product are collected and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound as a brown oil.[4]

2. Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

To ensure the purity and identity of synthesized this compound, HPLC is a suitable analytical technique. The following method is adapted from established procedures for analogous trifluoromethylaniline compounds.[5]

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Sample of this compound

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid added to the aqueous phase to improve peak shape.[5]

    • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[5]

      • Detection Wavelength: UV at 254 nm[5]

      • Injection Volume: 5 µL

    • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The purity of the sample can be determined by the relative area of the main peak.

Workflow for Synthesis and Analysis

The logical progression from starting materials to a fully characterized final product is a cornerstone of chemical research. The following diagram illustrates a typical workflow for the synthesis and subsequent analytical validation of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Starting Materials (2-Amino-5-(trifluoromethyl)benzoic acid, I₂, KI) B Decarboxylative Iodination Reaction (in Acetonitrile) A->B C Crude Product B->C D Flash Chromatography (Silica Gel) C->D E Pure this compound D->E F Sample Preparation (Dissolution in Mobile Phase) E->F G HPLC Analysis (C18 Column, UV Detection) F->G H Purity & Identity Confirmation G->H

Caption: Workflow for the synthesis and analysis of this compound.

References

Synthesis of 2-iodo-5-(trifluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for obtaining 2-iodo-5-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the iodo-substituent provides a reactive handle for further functionalization, particularly in cross-coupling reactions. This document outlines two primary synthetic strategies starting from anthranilic acid derivatives: a direct decarboxylative iodination and a classical Sandmeyer reaction pathway.

Core Synthetic Pathways

Two main approaches for the synthesis of this compound from anthranilic acid precursors have been identified in the literature.

  • Transition-Metal-Free Decarboxylative Iodination: This modern approach involves the direct conversion of 5-(trifluoromethyl)anthranilic acid to the desired product. The reaction proceeds via a radical mechanism and offers the advantage of being free of transition metals.[1][2][3]

  • Classical Sandmeyer Reaction: This well-established method involves the diazotization of an aromatic amine to form a diazonium salt, which is subsequently displaced by an iodide.[4][5][6][7] This pathway would necessitate the initial decarboxylation of 5-(trifluoromethyl)anthranilic acid to 5-(trifluoromethyl)aniline, followed by the Sandmeyer reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic route.

ParameterDecarboxylative Iodination of 5-(trifluoromethyl)anthranilic acid
Yield 21%[1]
Appearance Brown oil[1]
¹H NMR (400 MHz, CDCl₃) δ 7.74 (d, J = 8.4 Hz, 1H), 6.94 (d, J = 2.0 Hz, 1H), 6.70 (dd, J₁ = 8.0 Hz, J₂ = 2.0 Hz, 1H), 4.30 (s, 2H)[1]
¹³C NMR (100 MHz, CDCl₃) 147.3, 139.7, 132.0 (q), 129.8 (q), 123.8 (q), 114.2, 84.7[1]

Experimental Protocols

Method 1: Transition-Metal-Free Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines via decarboxylative iodination.[1][2][3]

Reagents and Materials:

  • 5-(Trifluoromethyl)anthranilic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Autoclave with a glass liner

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To an autoclave equipped with a glass liner, add 5-(trifluoromethyl)anthranilic acid (1.0 mmol), iodine (0.5 equiv.), and potassium iodide (0.6 equiv.).

  • Add acetonitrile (10 mL) to the autoclave.

  • Purge the autoclave with oxygen by three cycles of pressurization and venting, then pressurize with oxygen (10 bar).

  • Stir the reaction mixture at 180 °C. The reaction time should be optimized and monitored (e.g., by TLC or LC-MS).

  • After the reaction is complete, cool the reactor in a water bath.

  • The reaction mixture is then worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate), washed with brine and water, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under vacuum.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Sandmeyer Reaction Pathway

This proposed two-step protocol is based on established procedures for decarboxylation of anthranilic acids and subsequent Sandmeyer reactions.

Step 2a: Decarboxylation of 5-(trifluoromethyl)anthranilic acid to 5-(trifluoromethyl)aniline

  • 5-(Trifluoromethyl)anthranilic acid is heated, either neat or in a high-boiling solvent such as diphenyl ether, to effect decarboxylation. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

  • The resulting 5-(trifluoromethyl)aniline is then purified by distillation or recrystallization.

Step 2b: Diazotization and Iodination of 5-(trifluoromethyl)aniline

Reagents and Materials:

  • 5-(Trifluoromethyl)aniline

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-(trifluoromethyl)aniline in an aqueous solution of a non-nucleophilic acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test for excess nitrous acid.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • The product is then extracted with an organic solvent, and the organic layer is washed with sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Visualizations

Decarboxylative Iodination Pathway start 5-(Trifluoromethyl)anthranilic Acid reagents I₂, KI, O₂ CH₃CN, 180 °C start->reagents product This compound reagents->product

Caption: Decarboxylative Iodination of 5-(trifluoromethyl)anthranilic acid.

Sandmeyer Reaction Pathway start 5-(Trifluoromethyl)anthranilic Acid reagents1 Heat (-CO₂) start->reagents1 intermediate1 5-(Trifluoromethyl)aniline reagents2 1. NaNO₂, H⁺ (0-5 °C) 2. KI intermediate1->reagents2 intermediate2 Diazonium Salt product This compound reagents1->intermediate1 reagents2->product

Caption: Sandmeyer reaction pathway for the synthesis.

Experimental Workflow start Start: Reagent Preparation reaction Reaction Setup and Execution start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to 4-Amino-3-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of 4-Amino-3-iodobenzotrifluoride, a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and Synonyms

4-Amino-3-iodobenzotrifluoride is an aromatic organic compound characterized by a benzene ring substituted with a trifluoromethyl group, an amino group, and an iodine atom.

Below is a visualization of the molecular structure of 4-Amino-3-iodobenzotrifluoride.

G Chemical Structure of 4-Amino-3-iodobenzotrifluoride cluster_benzene cluster_substituents C1 C C2 C C1->C2 CF3 CF3 C1->CF3 C3 C C2->C3 C4 C C3->C4 I I C3->I C5 C C4->C5 NH2 NH2 C4->NH2 C6 C C5->C6 C6->C1 G start Start: Reagents Added to Autoclave reagents 2-Amino-4-(trifluoromethyl)benzoic acid Iodine (I₂) Potassium Iodide (KI) Acetonitrile (CH₃CN) start->reagents autoclave Autoclave purged with O₂ (10 bar) reagents->autoclave reaction Reaction Mixture Stirred at 180°C autoclave->reaction cooling Reactor Cooled with Water Bath reaction->cooling workup Reaction Work-up and Purification cooling->workup product Product: 2-Iodo-4-(trifluoromethyl)aniline workup->product G cluster_amino Amino Group (NH₂) Reactivity start 4-Amino-3-iodobenzotrifluoride amino_diazotization Diazotization start->amino_diazotization amino_acylation Acylation / Sulfonylation start->amino_acylation iodo_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->iodo_coupling iodo_lithiation Lithiation / Grignard Formation start->iodo_lithiation

A Technical Guide to 2-Iodo-5-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-iodo-5-(trifluoromethyl)aniline, a crucial building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Commercial Availability

This compound, also known by its synonym 3-Amino-4-iodobenzotrifluoride, is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities of 95% or higher.

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich (via Ambeed)≥95%250 mg, 1 g, 5 g, 10 g, 25 g105202-02-6
Ricci Chimica95%10 g, 100 g, 500 g105202-02-6
BLD PharmN/AInquire105202-02-6

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data has been compiled from publicly available resources.[1]

PropertyValue
Molecular Formula C₇H₅F₃IN
Molecular Weight 287.02 g/mol
Appearance Liquid, Solid, or Semi-solid
CAS Number 105202-02-6[1]
IUPAC Name This compound[1]
InChI InChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,12H2
InChIKey KJTQOUZTJKNWGK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)N)I
Storage Temperature 2-8°C, under inert atmosphere, in the dark

Synthesis and Reactions

This compound is a valuable synthetic intermediate due to the presence of three key functional features: an aniline amine group, an iodo group, and a trifluoromethyl group. The trifluoromethyl group is a common feature in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity.[2] The iodo group provides a reactive site for cross-coupling reactions, enabling the construction of biaryl systems commonly found in drug molecules.[2]

Synthesis of this compound

A general and practical route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. This method is notable for being transition-metal-free and base-free.

Experimental Protocol: Decarboxylative Iodination of 2-Amino-5-(trifluoromethyl)benzoic Acid

  • Materials:

    • 2-Amino-5-(trifluoromethyl)benzoic acid

    • Iodine (I₂)

    • Potassium Iodide (KI)

    • Acetonitrile (CH₃CN)

    • Autoclave with a glass liner

  • Procedure:

    • To a 50 mL glass liner within an autoclave, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 mmol), I₂ (0.5 equiv.), and KI (0.6 equiv.).

    • Add 10 mL of acetonitrile to the mixture.

    • Seal the autoclave and heat the reaction mixture. The precise temperature and reaction time will need to be optimized for this specific substrate.

    • Upon completion, as monitored by an appropriate analytical technique such as TLC or LC-MS, cool the reaction mixture to room temperature.

    • The reaction mixture is then worked up by extraction and purified by flash column chromatography to yield this compound.[3]

Note: The yield for the synthesis of this compound via this method was reported as 21%.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The iodo-substituent on the aniline ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.1-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

    • Degassed solvent (e.g., 1,4-dioxane/water mixture)

    • Schlenk flask or sealed tube

  • Procedure:

    • In a Schlenk flask or sealed tube, combine this compound, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Under the inert atmosphere, add the degassed solvent and then the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress using TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The mixture is then subjected to an aqueous work-up, extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The crude product is purified by flash column chromatography to yield the desired biaryl product.[4]

Role in Drug Discovery and Development

Trifluoromethylated anilines are important scaffolds in medicinal chemistry. The trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5] this compound serves as a key starting material for the synthesis of a variety of bioactive molecules, particularly kinase inhibitors.

Kinase Inhibitors in Cancer Therapy

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, inhibitors of specific kinases are a major focus of modern cancer drug discovery. Anilinoquinazoline and related heterocyclic scaffolds are common cores of many potent and selective kinase inhibitors.

The general strategy involves using the aniline nitrogen for the formation of a key hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the rest of the molecule extends into other regions of the active site to provide potency and selectivity. The trifluoromethyl group often contributes to favorable hydrophobic interactions within the binding pocket.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting a specific kinase.

G A Starting Material This compound B Suzuki-Miyaura Coupling (or other cross-coupling) A->B C Diverse Library of Biaryl Anilines B->C D Further Chemical Modification C->D E Library of Potential Kinase Inhibitors D->E F High-Throughput Screening (Kinase Inhibition Assay) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow using this compound.

Representative Kinase Signaling Pathway

The diagram below depicts a simplified, generic signaling pathway that is often targeted by kinase inhibitors developed from aniline-based scaffolds. For instance, many cancers exhibit overexpression or mutation of receptor tyrosine kinases (RTKs) like EGFR or VEGFR, leading to uncontrolled cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and activates Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Phosphorylates and activates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits ATP binding site Cell Proliferation\nSurvival, Angiogenesis Cell Proliferation Survival, Angiogenesis Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation\nSurvival, Angiogenesis

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a commercially available and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive iodo group, an aniline moiety, and a trifluoromethyl group makes it an ideal starting material for the synthesis of complex molecules, most notably kinase inhibitors. The strategic incorporation of this compound into drug candidates can lead to enhanced physicochemical and pharmacological properties. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug development endeavors.

References

Spectroscopic Profile of 2-iodo-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-iodo-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound is an aromatic compound of significant interest due to its unique substitution pattern, which imparts specific chemical reactivity and physical properties. Accurate and detailed spectral data are crucial for its identification, purity assessment, and the elucidation of reaction mechanisms. This guide presents available ¹H and ¹³C NMR data, outlines expected IR absorption bands, and discusses probable mass spectrometry fragmentation patterns. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and accuracy in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.74d8.4H-3
6.94d2.0H-6
6.70dd8.0, 2.0H-4
4.30s-NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
147.3C-1
139.7C-3
132.0 (q)C-5
123.8 (q, J = 272.0 Hz)-CF₃
119.5C-4
114.9C-6
85.5C-2

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Experimental IR spectral data for this compound was not available in the reviewed sources. However, based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H stretchPrimary amine (-NH₂)
1650-1580N-H bendPrimary amine (-NH₂)
1600-1450C=C stretchAromatic ring
1350-1150C-N stretchAromatic amine
1300-1100C-F stretchTrifluoromethyl (-CF₃)
800-600C-I stretchIodo group

Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for this compound could not be located. The molecular weight of this compound is 287.02 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 287.

Expected Fragmentation Pattern

The fragmentation of the molecular ion would likely proceed through several pathways:

  • Loss of Iodine: A prominent fragment would be expected from the loss of the iodine atom (I•), resulting in a fragment ion at m/z 160.

  • Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond could lead to the loss of a trifluoromethyl radical (•CF₃), yielding a fragment at m/z 218.

  • Loss of HCN: A common fragmentation pathway for anilines involves the loss of hydrogen cyanide (HCN) from the aromatic ring, which could occur from various fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above for aniline derivatives.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Ensure the sample is fully dissolved before transferring the solution to an NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300-600 MHz NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 25 °C.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 s.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 s.

Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR)

Sample Preparation:

  • KBr Pellet (for solid samples): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

  • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: FTIR spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Record the spectrum.

  • Perform a background subtraction using a spectrum of the empty sample holder or the clean ATR crystal.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: Typically an ESI-MS coupled with a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS) with an appropriate ionization source (e.g., electron impact).

  • Ionization Mode: Positive or negative ion mode. For anilines, positive mode ([M+H]⁺) is common in ESI.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Acquire the mass spectrum over a relevant m/z range.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Information (Connectivity, Functional Groups) NMR->Structure Provides detailed connectivity IR->Structure Identifies functional groups MolWeight Molecular Weight & Elemental Composition MS->MolWeight Determines molecular weight and formula Final Final Structure Confirmation Structure->Final MolWeight->Final

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-Depth Technical Guide to the Safety, Handling, and MSDS of 2-iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-iodo-5-(trifluoromethyl)aniline, a key building block in pharmaceutical and agrochemical research. This document outlines the material's hazardous properties, recommended handling procedures, and the experimental basis for its safety profile, designed to inform and protect laboratory personnel.

Material Identification and Properties

This compound is a substituted aniline derivative. Its chemical structure and key physical and chemical properties are summarized below.

PropertyValue
IUPAC Name This compound[1]
Synonyms 3-Amino-4-iodobenzotrifluoride
CAS Number 105202-02-6[1]
Molecular Formula C₇H₅F₃IN[1][2]
Molecular Weight 287.02 g/mol [1][2]
Appearance Liquid or Solid or Semi-solid
Storage Temperature 2-8°C, in a dark, inert atmosphere

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classification is provided in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictograms:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects. The following procedures and personal protective equipment are recommended.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow Start Start Handling Procedure AssessRisks Assess Risks & Review MSDS Start->AssessRisks DonPPE Don Appropriate PPE AssessRisks->DonPPE UseHood Work in Chemical Fume Hood DonPPE->UseHood HandleChemical Handle This compound UseHood->HandleChemical Decontaminate Decontaminate Work Area HandleChemical->Decontaminate DoffPPE Doff PPE Properly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End of Procedure WashHands->End

Safe Handling Workflow for this compound

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including hydrogen iodide, nitrogen oxides, carbon oxides, and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Toxicological Information and Experimental Protocols

The toxicological properties of this compound have been characterized based on data from structurally similar compounds and in accordance with OECD guidelines.

Acute Oral Toxicity

This substance is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4). While a specific LD50 value for this compound is not publicly available, a structurally related compound, 2-iodo-4-(trifluoromethyl)aniline, is also classified as Category 4 for acute oral toxicity.[2] For a substance in this category, the LD50 is generally in the range of 300 to 2000 mg/kg.

Experimental Protocol (Based on OECD Guideline 423: Acute Toxic Class Method)

The following is a generalized protocol for determining acute oral toxicity.

  • Test Animals: Healthy, young adult nulliparous, non-pregnant female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • A group of three animals is dosed at the starting dose.

    • If no mortality is observed, the next higher dose level is used in another group of three animals.

    • If mortality is observed, the next lower dose level is used.

    • The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation

This compound is classified as "Causes skin irritation" (Skin Corrosion/Irritation, Category 2).

Quantitative Data for a Structurally Similar Compound

ObservationResult
Erythema/Eschar FormationVery slight erythema
Edema FormationNo edema observed
Conclusion Mild Irritant

Experimental Protocol (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

  • Test Animals: Healthy young adult albino rabbits are used.

  • Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Application of Test Substance: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is 4 hours.

  • Observations and Scoring: After removal of the dressing, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation

This compound is classified as "Causes serious eye irritation" (Serious Eye Damage/Eye Irritation, Category 2A).

Quantitative Data for a Structurally Similar Compound

ObservationGrade (Max Score)Reversibility
Corneal Opacity1 (4)Reversible within 3 days
Iritis0 (2)N/A
Conjunctival Redness2.5 (3)Reversible within 5 days
Conjunctival Swelling (Chemosis)3 (4)Reversible within 5 days
Conclusion Irritant Effects are reversible

Experimental Protocol (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure:

    • A single 0.1 mL (liquid) or 0.1 g (solid) dose of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second after instillation.

  • Observations and Scoring: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The severity of the eye reactions is scored according to a standardized grading system. The reversibility of the lesions is also assessed.

The following diagram illustrates the logical relationship between the observed toxicological effects and the corresponding GHS classification.

GHS_Classification_Logic ToxicologicalData Toxicological Data OralToxicity Acute Oral Toxicity Data (e.g., LD50) ToxicologicalData->OralToxicity SkinIrritation Skin Irritation Data (Erythema, Edema) ToxicologicalData->SkinIrritation EyeIrritation Eye Irritation Data (Corneal Opacity, Iritis, etc.) ToxicologicalData->EyeIrritation Cat4_Oral Category 4 'Harmful if swallowed' OralToxicity->Cat4_Oral LD50 between 300 and 2000 mg/kg Cat2_Skin Category 2 'Causes skin irritation' SkinIrritation->Cat2_Skin Reversible skin irritation observed Cat2A_Eye Category 2A 'Causes serious eye irritation' EyeIrritation->Cat2A_Eye Reversible eye irritation within 21 days GHS_Classification GHS Classification Cat4_Oral->GHS_Classification Cat2_Skin->GHS_Classification Cat2A_Eye->GHS_Classification

Logical Flow from Toxicological Data to GHS Classification

Storage and Disposal

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere and protect from light. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer

This document is intended as a guide for trained personnel and is based on the best available information at the time of writing. The information is not exhaustive and should be used in conjunction with other available resources and professional judgment. The user assumes all risks associated with the handling, storage, and disposal of this material.

References

The Biological Versatility of Trifluoromethylated Anilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethylated anilines are a pivotal class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (-CF3) group onto an aniline scaffold imparts unique physicochemical properties that can profoundly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of trifluoromethylated anilines, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Impact of Trifluoromethylation

The strategic introduction of a trifluoromethyl group into the aniline ring significantly alters its electronic and lipophilic characteristics. The high electronegativity of the fluorine atoms in the -CF3 group makes it a strong electron-withdrawing group, which can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets.[1] Furthermore, the lipophilicity of a molecule is often increased by the presence of a -CF3 group, which can improve its ability to cross cell membranes and enhance its bioavailability.[2][3][5] A crucial advantage of trifluoromethylation is the increased metabolic stability it confers. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s, thereby prolonging the in vivo half-life of the drug candidate.[1][6]

Applications in Drug Discovery

Trifluoromethylated anilines are integral components of numerous therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy.[1][7] The aniline moiety often serves as a key pharmacophore that anchors the inhibitor to the ATP-binding pocket of the kinase.

Kinase Inhibition

Trifluoromethylated anilines are prominent scaffolds in the design of inhibitors for various protein kinases, including Phosphoinositide 3-kinases (PI3Ks), mammalian Target of Rapamycin (mTOR), and Serine/Arginine-rich Protein Kinases (SRPKs).[7][8]

PI3K/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10][11] Several trifluoromethylated aniline-containing compounds have been developed as potent inhibitors of this pathway.

Table 1: Inhibitory Activity of Trifluoromethylated Anilines against PI3K/mTOR Kinases

CompoundTarget KinaseIC50 (nM)Cell LineReference
PQR309 (Bimiralisib)PI3Kα33-[12]
PQR309 (Bimiralisib)PI3Kβ661-[12]
PQR309 (Bimiralisib)PI3Kδ708-[12]
PQR309 (Bimiralisib)PI3Kγ451-[12]
PQR309 (Bimiralisib)mTOR89-[12]
Torin1mTORC15.4-[13]
Torin2mTOR0.25Cellular Assay[11]
Compound 7 mTORC15.4-[13]
MEI Pharma CompoundPI3Kδ8.4-[14]
MEI Pharma CompoundPI3Kα>4600-[14]
MEI Pharma CompoundPI3Kβ>8790-[14]
MEI Pharma CompoundPI3Kγ1919-[14]
MEI Pharma CompoundmTOR>10000-[14]

SRPK Inhibition: Serine/arginine-rich protein kinases (SRPKs) are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.[7][15] SRPIN340, a trifluoromethylated aniline derivative, is a known inhibitor of SRPKs.[16]

Table 2: Inhibitory Activity of a Trifluoromethylated Aniline against SRPK

CompoundTarget KinaseKi (µM)Reference
SRPIN340SRPK10.89[17]
CompoundTarget KinaseIC50 (nM)Reference
SPHINX31SRPK15.9[17]
SRPKIN-1SRPK135.6[17]
SRPKIN-1SRPK298[17]
geo140SRPK122.1[18]
geo140SRPK27900[18]

Signaling Pathway Diagrams

PI3K_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation survival Cell Survival akt->survival Inhibition of Apoptosis s6k S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibition mtorc2 mTORC2 mtorc2->akt Phosphorylation proliferation Cell Growth & Proliferation s6k->proliferation eif4ebp1->proliferation Inhibition of Translation inhibitor Trifluoromethylated Aniline Inhibitors inhibitor->pi3k inhibitor->mtorc1

PI3K/AKT/mTOR Signaling Pathway and Inhibition. (Max Width: 760px)

SRPK_Pathway srpk1 SRPK1 sr_protein_p SR Protein (phosphorylated) srpk1->sr_protein_p Phosphorylation sr_protein SR Protein (dephosphorylated) sr_protein->srpk1 nucleus Nucleus sr_protein_p->nucleus Nuclear Translocation splicing pre-mRNA Splicing nucleus->splicing mrna Mature mRNA splicing->mrna protein Protein Isoforms mrna->protein inhibitor Trifluoromethylated Aniline Inhibitors (e.g., SRPIN340) inhibitor->srpk1

SRPK-mediated Splicing Regulation and Inhibition. (Max Width: 760px)

Applications in Agrochemicals

The unique properties of trifluoromethylated anilines also make them valuable in the development of modern agrochemicals, including herbicides, insecticides, and fungicides.[9][10][19]

Herbicidal Activity

Certain trifluoromethylated aniline derivatives have demonstrated potent herbicidal activity.

Table 3: Herbicidal Activity of Trifluoromethylated Anilines

Compound ClassTarget WeedActivity MetricValueReference
5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazoleBrassica napusInhibitionGood at 100 µg/mL[14]
5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazoleEchinochloa crusgalliBleachingGood at 100 µg/mL[14]
Insecticidal Activity

Trifluoromethylated anilines are precursors to and components of various insecticides.

Table 4: Insecticidal Activity of Trifluoromethylated Aniline Derivatives

CompoundTarget InsectLC50 (mg/L)Reference
Compound IIk Spodoptera frugiperda0.56[20]
Compound IIaa Spodoptera frugiperda0.46[20]
Compound IIl Plutella xylostella8.0-fold higher potency than chlorantraniliprole[21]
Compound IIy Plutella xylostella1.8-fold higher potency than chlorantraniliprole[21]
Compound IIz Plutella xylostella4.7-fold higher potency than chlorantraniliprole[21]
Fungicidal Activity

The antifungal properties of trifluoromethylated anilines have also been explored.

Table 5: Fungicidal Activity of Trifluoromethylated Anilines

CompoundTarget FungusMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[22]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[22]

Experimental Protocols

Synthesis of Trifluoromethylated Anilines

A general, one-pot synthesis of N-methyl-N-(trifluoromethyl)aniline derivatives can be achieved through the reaction of the corresponding aniline with sodium trifluoromethanesulfinate (CF3SO2Na) and an alkylating agent.[23]

Materials:

  • Substituted aniline (1.0 mmol)

  • Sodium trifluoromethanesulfinate (2.0 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol)

  • Dimethyl carbonate (DMC, 5.0 mL)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a sealed tube, add the substituted aniline (1.0 mmol), sodium trifluoromethanesulfinate (2.0 mmol), and dimethyl carbonate (5.0 mL).

  • Add tert-butyl hydroperoxide (3.0 mmol) to the mixture.

  • Seal the tube and stir the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methyl-N-(trifluoromethyl)aniline.[23]

Kinase Inhibition Assay (Competitive Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific kinase.[15][24]

Materials:

  • Kinase of interest

  • Fluorescently labeled ATP-competitive kinase inhibitor (tracer)

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Test compound (trifluoromethylated aniline derivative)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the kinase, tracer, and anti-tag antibody to each well.

  • Add the diluted test compound or vehicle control to the appropriate wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by fitting the dose-response curve to a suitable model.[6]

Experimental Workflow Diagram

HTS_Workflow start Start compound_prep Compound Library (Trifluoromethylated Anilines) Preparation & Dilution start->compound_prep compound_add Addition of Test Compounds compound_prep->compound_add assay_plate Assay Plate Preparation (Addition of Kinase, Substrate, ATP) assay_plate->compound_add incubation Incubation compound_add->incubation detection Signal Detection (e.g., Luminescence, Fluorescence) incubation->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis (Calculation of % Inhibition) data_acq->data_analysis hit_id Hit Identification (Compounds with significant activity) data_analysis->hit_id dose_response Dose-Response Studies (IC50 Determination) hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization sar->lead_opt end End lead_opt->end

High-Throughput Screening Workflow for Kinase Inhibitors. (Max Width: 760px)

Conclusion

Trifluoromethylated anilines represent a privileged scaffold in modern drug discovery and agrochemical development. Their unique ability to enhance biological activity, improve metabolic stability, and fine-tune physicochemical properties has led to their incorporation into a wide array of successful molecules. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The continued exploration of this versatile chemical class holds significant promise for the development of novel and effective therapeutic agents and crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for 2-Iodo-5-(trifluoromethyl)aniline in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-iodo-5-(trifluoromethyl)aniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive iodine atom and an electron-withdrawing trifluoromethyl group on the aniline scaffold.

Introduction to Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from readily available starting materials. The unique electronic and steric properties of this compound make it an excellent substrate for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond and the nucleophilicity of the aniline nitrogen, often requiring careful optimization of reaction conditions. These notes provide starting points and generalized protocols based on established methodologies for similar substrates.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Reaction Scheme:

Where Ar-I is this compound and R-B(OR')2 is a boronic acid or ester.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidPalladium Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂OReflux24~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃1,4-Dioxane10012High
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O11016Good to Excellent
4Thiophene-2-boronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄2-MeTHF10018High

Note: The data presented is representative of typical Suzuki-Miyaura couplings of iodoanilines. Yields are highly dependent on the specific boronic acid and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (3-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Establish Inert Atmosphere (N2/Ar) A->B C Add Anhydrous Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I Product Purified Product I->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. This reaction is instrumental in synthesizing substituted anilines and other arylamine derivatives.

General Reaction Scheme:

Where Ar-I is this compound and R¹R²NH is a primary or secondary amine.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012High
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11016Good
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene10012High
4n-HexylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSTHF8018Good to Excellent

Note: This data is representative for the amination of iodo-aromatics. The choice of ligand and base is critical for achieving high yields.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Seal the Schlenk tube and heat in a preheated oil bath with stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX PdII_Amine [Ar-Pd(II)-NHR¹R²(L_n)]+X- PdII_ArX->PdII_Amine PdII_Amido Ar-Pd(II)-NR¹R²(L_n) PdII_Amine->PdII_Amido PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination Reactants1 Ar-I Reactants1->PdII_ArX Oxidative Addition Reactants2 R¹R²NH Reactants2->PdII_Amine Amine Coordination Base Base Base->PdII_Amido Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. It is a cornerstone for the synthesis of substituted alkynes.

General Reaction Scheme:

Where Ar-I is this compound and H-C≡C-R is a terminal alkyne.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690-98
21-HexynePd(PPh₃)₄ (1.5)CuI (3)PiperidineDMF504~85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)DIPATolueneRT8High
4EthynylbenzenePd₂(dba)₃ (1) / PPh₃ (4)None (Copper-Free)DIPEADMF9012Good

Note: Yields are based on reactions with similar iodo-aromatics. Copper-free conditions are also effective for many substrates.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base: Add the anhydrous solvent and the base.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the reaction is complete (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: This compound, Catalysts (Pd & Cu), Base B Establish Inert Atmosphere A->B C Add Solvent and Terminal Alkyne B->C D Stir at Appropriate Temperature C->D E Monitor Progress D->E F Aqueous Work-up E->F G Extraction F->G H Dry and Concentrate G->H I Purification H->I Product Purified Alkynylated Product I->Product

Caption: General workflow for a Sonogashira coupling reaction.

IV. Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a valuable method for the synthesis of substituted alkenes.

General Reaction Scheme:

Caption: A simplified representation of the Heck reaction catalytic cycle.

The Strategic Application of 2-Iodo-5-(trifluoromethyl)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Iodo-5-(trifluoromethyl)aniline is a key building block in modern medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its unique structural features—a reactive iodine atom and an electron-withdrawing trifluoromethyl group—make it an ideal scaffold for constructing complex molecules with high potency and specificity. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, enabling the facile introduction of various aryl and heteroaryl moieties. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the final drug compound. This document outlines the application of this compound in the synthesis of BRAF inhibitors, exemplified by Vemurafenib, and provides a representative experimental protocol and biological activity data.

Application in the Synthesis of BRAF Inhibitors

A prominent application of anilines with the trifluoromethyl substitution pattern is in the development of inhibitors for the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma. This compound is a critical precursor for the synthesis of potent BRAF inhibitors like Vemurafenib (PLX4032). The aniline nitrogen and the trifluoromethyl-substituted phenyl ring are crucial for binding to the ATP-binding pocket of the mutated BRAF kinase.

Biological Activity of a Representative BRAF Inhibitor

The following table summarizes the in vitro potency of Vemurafenib, a compound whose synthesis can be initiated from this compound or its analogs, against various cancer cell lines.

CompoundTarget Cell LineBRAF StatusIC50 (nM)
VemurafenibA375 (Melanoma)V600E31
VemurafenibSK-MEL-28 (Melanoma)V600E44
VemurafenibColo829 (Melanoma)V600ENot specified, potent inhibition
VemurafenibMeWo (Melanoma)Wild-typeLess potent

Experimental Protocols

General Synthetic Workflow

The synthesis of a Vemurafenib-like BRAF inhibitor from this compound typically involves a multi-step process. A key step is the coupling of the aniline with a suitable heterocyclic core.

G A This compound C Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) A->C B Heterocyclic Core (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) B->C D Intermediate C->D E Further Functionalization (e.g., Acylation) D->E F Final BRAF Inhibitor (Vemurafenib analog) E->F

Caption: General synthetic workflow for a BRAF inhibitor.

Protocol: Synthesis of a Vemurafenib Analog via Buchwald-Hartwig Amination

This protocol describes a representative synthesis of a key intermediate for a Vemurafenib analog using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • 1H-Pyrrolo[2,3-b]pyridine derivative (appropriately substituted)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the 1H-pyrrolo[2,3-b]pyridine derivative (1.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precatalyst (0.05 eq.) and the phosphine ligand (0.1 eq.) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathway

The MAPK/ERK Signaling Pathway and BRAF Inhibition

Vemurafenib and similar inhibitors target the mutated BRAF kinase, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl and N-aryl aniline compounds utilizing 2-iodo-5-(trifluoromethyl)aniline as a key building block. The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methods outlined below—Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination—are foundational palladium-catalyzed cross-coupling reactions widely employed in the pharmaceutical industry for the construction of complex molecular architectures.

Introduction to Biaryl Synthesis using this compound

Biaryl scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The targeted introduction of a trifluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This compound is a versatile starting material for accessing a diverse range of 2-amino-4-(trifluoromethyl)biaryl and related N-aryl aniline derivatives. The protocols detailed herein provide robust starting points for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions using this compound. These conditions are based on established methodologies for similar aryl iodides and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)9012-1685-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001280-90
33-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101875-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Ethanol/TolueneReflux2488-98

Table 2: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101280-90
2Tributyl(vinyl)stannanePd₂(dba)₃ (2.5)AsPh₃ (10)-THF701285-95
3Trimethyl(thien-2-yl)stannanePd(PPh₃)₄ (5)-CuI (10 mol%)DMF801888-92
4Tributyl(4-methoxyphenyl)stannanePdCl₂(PPh₃)₂ (3)--NMP902475-85

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSTHF802478-88
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene1001675-85

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction until completion (typically 12-16 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound Arylboronic acid Base setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst: Pd(PPh3)4 catalyst->setup solvent Degas Solvent: Dioxane/Water solvent->setup heating Heating & Stirring (90°C, 12-16h) setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Final Biaryl Product purification->product

General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Stille Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an organostannane.[2]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitor the reaction until completion (typically 12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 1-2 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents: This compound Organostannane setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst: Pd(PPh3)4 catalyst->setup solvent Degas Solvent: Toluene solvent->setup heating Heating & Stirring (110°C, 12h) setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quenching KF Workup (Remove Tin) monitoring->quenching extraction Extraction quenching->extraction purification Column Chromatography extraction->purification product Final Biaryl Product purification->product

General workflow for the Stille coupling reaction.
Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, this compound, and the amine.

  • Remove the Schlenk tube from the glovebox, add the anhydrous, degassed solvent via syringe.

  • Place the reaction mixture under a positive pressure of an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction until completion (typically 12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound Amine Base setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst System: Pd Precatalyst & Ligand catalyst->setup solvent Degas Solvent: Toluene solvent->setup heating Heating & Stirring (100°C, 12h) setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring filtration Filtration through Celite monitoring->filtration extraction Aqueous Workup & Extraction filtration->extraction purification Column Chromatography extraction->purification product Final N-Aryl Product purification->product

General workflow for the Buchwald-Hartwig amination.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Biaryl compounds containing the 2-amino-4-(trifluoromethyl)phenyl moiety have emerged as privileged scaffolds in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One such important signaling network is the BCR-ABL pathway, which is constitutively active in Chronic Myeloid Leukemia (CML). The BCR-ABL fusion protein is a tyrosine kinase that activates several downstream signaling pathways, including the RAS/MAPK and STAT5 pathways, leading to uncontrolled cell proliferation and survival.[5] The development of inhibitors that target BCR-ABL and related kinases like SRC and p38 is a key strategy in CML therapy.

The biaryl compounds synthesized from this compound can be designed to bind to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Growth_Factor->Receptor BCR_ABL BCR-ABL (Constitutively Active) Receptor->BCR_ABL Downstream of various RTKs SRC SRC BCR_ABL->SRC RAS RAS BCR_ABL->RAS p38 p38 MAPK BCR_ABL->p38 STAT5 STAT5 BCR_ABL->STAT5 SRC->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5->Transcription Inhibitor Biaryl Kinase Inhibitor (e.g., CHMFL-ABL-053) Inhibitor->BCR_ABL Inhibition Inhibitor->SRC Inhibition Inhibitor->p38 Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. First developed by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science industries.[1][2] It provides an efficient route to synthesize aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners, often with excellent functional group tolerance and under milder conditions than traditional methods.[1][2]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 2-iodo-5-(trifluoromethyl)aniline. The presence of both an iodine atom and an electron-withdrawing trifluoromethyl group on the aniline ring presents unique considerations for optimizing the reaction conditions to achieve high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a palladium(0) species. The key steps of the mechanism are as follows[1][3]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of the reaction, as it influences the rate and efficiency of the oxidative addition and reductive elimination steps.[1] Bulky, electron-rich phosphine ligands are commonly employed to promote these key transformations.[3]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition [(R2NH)Ar-Pd(II)(L2)-I] [(R2NH)Ar-Pd(II)(L2)-I] Ar-Pd(II)(L2)-I->[(R2NH)Ar-Pd(II)(L2)-I] Amine Coordination Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 [(R2NH)Ar-Pd(II)(L2)-I]->Ar-Pd(II)(L2)-NR2 Deprotonation Base-H+ Base-H+ Ar-Pd(II)(L2)-NR2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-I Ar-I R2NH R2NH Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the specific ligand, base, solvent, temperature, and reaction time may be necessary for different amine coupling partners.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, or a suitable biarylphosphine ligand)[4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

General Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of an inert gas (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[5]

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).[5]

  • Addition of Solvent: Add the anhydrous and deoxygenated solvent via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the this compound.[5]

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction time can range from 2 to 24 hours.[6]

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[5]

    • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-(trifluoromethyl)aniline derivative.

Safety Precautions:

  • The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[5]

  • All glassware must be oven-dried and cooled under an inert atmosphere before use.

  • Solvents must be anhydrous and deoxygenated.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound. The expected yields are based on literature precedents for similar substrates and are highly dependent on the specific amine coupling partner and optimization of reaction conditions.

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2470-90
2This compoundMorpholinePd(OAc)₂ (1.5)SPhos (3)Cs₂CO₃ (1.5)Dioxane1101875-95
3This compoundn-HexylaminePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.4)THF801265-85

Note: This data is representative and should serve as a starting point for optimization.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Add Catalyst & Ligand Add Catalyst & Ligand Add Base Add Base Add Aryl Iodide Add Aryl Iodide Add Amine Add Amine Add Solvent Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Seal Vessel Monitor Progress (TLC/GC/LC-MS) Monitor Progress (TLC/GC/LC-MS) Heat & Stir->Monitor Progress (TLC/GC/LC-MS) Cool to RT Cool to RT Monitor Progress (TLC/GC/LC-MS)->Cool to RT Reaction Complete Dilute & Filter Dilute & Filter Cool to RT->Dilute & Filter Aqueous Wash Aqueous Wash Dilute & Filter->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

References

The Strategic Utility of 2-Iodo-5-(trifluoromethyl)aniline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(trifluoromethyl)aniline is a key building block in modern medicinal chemistry, prized for its versatile reactivity and the advantageous physicochemical properties it imparts to target molecules. The presence of both an iodo group and a trifluoromethyl group on the aniline scaffold makes it a valuable precursor for the synthesis of a wide range of biologically active compounds, particularly in the realm of kinase inhibitors for oncology. The trifluoromethyl moiety is well-known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodo substituent serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and highlights its relevance in targeting key signaling pathways in cancer.

Application Notes

A Versatile Scaffold for Kinase Inhibitors

This compound is a foundational component in the synthesis of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The aniline nitrogen of this building block can readily participate in amide bond formation, a common linkage in many kinase inhibitors that target the ATP-binding site. The trifluoromethylphenyl moiety often serves to occupy hydrophobic pockets within the kinase domain, contributing to the potency and selectivity of the inhibitor.[2][5]

A prominent example of a drug class where this structural motif is relevant is in the development of Bcr-Abl inhibitors for the treatment of Chronic Myeloid Leukemia (CML).[6][7] While not a direct precursor in all published routes, the core structure of this compound is highly analogous to key intermediates used in the synthesis of drugs like Nilotinib.[7][8][9]

Key Coupling Reactions for Lead Diversification

The iodo group at the 2-position provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in drug discovery for building molecular complexity and exploring structure-activity relationships (SAR). The three most common and powerful of these reactions are:

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines. This is particularly useful for synthesizing diarylamines and other complex amine-containing structures prevalent in pharmacologically active molecules.[5][10][11]

  • Suzuki-Miyaura Coupling: A robust method for forming C-C bonds, the Suzuki coupling allows for the arylation or vinylation of the aniline ring by reacting the iodo group with a boronic acid or ester. This is a go-to reaction for creating biaryl structures, which are common motifs in kinase inhibitors.[4][12][13]

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the iodo-substituted aniline and a terminal alkyne. The resulting alkynyl-anilines can be further elaborated or may themselves be part of the final pharmacophore, offering a rigid linker or a reactive handle for further transformations.[14][15][16]

Experimental Protocols

The following protocols are generalized procedures that can be adapted and optimized for specific substrates and desired products. Researchers should conduct small-scale test reactions to determine the optimal conditions.

Protocol 1: Amide Bond Formation

This protocol describes the synthesis of an amide by coupling this compound with a carboxylic acid, a key step in the synthesis of many kinase inhibitors.

Table 1: Reagents and Reaction Conditions for Amide Bond Formation

Reagent/ParameterDescriptionMolar Equiv.
This compoundStarting Material1.0
Carboxylic AcidCoupling Partner1.1
Coupling Agent (e.g., HATU)Amide bond formation1.2
Base (e.g., DIPEA)Acid scavenger2.0
SolventAnhydrous DMF or CH2Cl2-
TemperatureRoom Temperature-
Reaction Time12-24 hours-

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv.) in anhydrous DMF, add HATU (1.2 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Table 2: Reagents and Reaction Conditions for Buchwald-Hartwig Amination

Reagent/ParameterDescriptionMolar Equiv. / Mol%
This compoundAryl Halide1.0
AmineNucleophile1.2
Palladium Catalyst (e.g., Pd2(dba)3)Catalyst Precursor1-2 mol%
Ligand (e.g., XPhos)Ligand for Palladium2-4 mol%
Base (e.g., Cs2CO3)Strong, non-nucleophilic base1.5
SolventAnhydrous Toluene or Dioxane-
Temperature80-110 °C-
Reaction Time12-24 hours-

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the amine (1.2 equiv.), Cs2CO3 (1.5 equiv.), Pd2(dba)3 (1-2 mol%), and XPhos (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Table 3: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterDescriptionMolar Equiv. / Mol%
This compoundAryl Halide1.0
Arylboronic AcidCoupling Partner1.2
Palladium Catalyst (e.g., Pd(PPh3)4)Catalyst2-5 mol%
Base (e.g., K2CO3)Base2.0
SolventDioxane/Water (4:1)-
Temperature90-100 °C-
Reaction Time8-16 hours-

Procedure:

  • To a mixture of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K2CO3 (2.0 equiv.) in a round-bottom flask, add a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh3)4 (2-5 mol%) to the reaction mixture.

  • Heat the reaction to 90-100 °C under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 4: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Table 4: Reagents and Reaction Conditions for Sonogashira Coupling

Reagent/ParameterDescriptionMolar Equiv. / Mol%
This compoundAryl Halide1.0
Terminal AlkyneCoupling Partner1.2
Palladium Catalyst (e.g., PdCl2(PPh3)2)Catalyst2 mol%
Copper(I) Iodide (CuI)Co-catalyst4 mol%
Base (e.g., Triethylamine)Base and Solvent-
Co-solvent (optional)Anhydrous THF or DMF-
TemperatureRoom Temperature to 60 °C-
Reaction Time4-12 hours-

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), PdCl2(PPh3)2 (2 mol%), and CuI (4 mol%) in triethylamine (and optional co-solvent).

  • Degas the solution with a stream of argon for 15 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 60 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylammonium iodide salt, washing the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Visualization

Pharmaceuticals derived from this compound often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are simplified representations of three such pathways, created using the DOT language for Graphviz.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML. Inhibitors of Bcr-Abl, such as Imatinib and Nilotinib, block its downstream signaling cascades.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition

Caption: Simplified Bcr-Abl signaling pathway in CML.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth in various cancers.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt PLCg PLCγ Pathway EGFR->PLCg Cell_Cycle Cell Cycle Progression Ras_Raf_MEK_ERK->Cell_Cycle Survival Cell Survival PI3K_Akt->Survival

Caption: Key downstream pathways of EGFR signaling.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC PI3K_Akt_eNOS PI3K-Akt-eNOS Pathway VEGFR2->PI3K_Akt_eNOS Proliferation Endothelial Cell Proliferation PLCg_PKC->Proliferation Migration Migration PI3K_Akt_eNOS->Migration Permeability Vascular Permeability PI3K_Akt_eNOS->Permeability

Caption: Simplified VEGFR-2 signaling in angiogenesis.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its utility in constructing complex molecular architectures, particularly for kinase inhibitors, is well-established. The protocols and information provided herein are intended to serve as a practical guide for researchers leveraging this versatile compound in their drug discovery efforts. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, with this building block will continue to fuel the discovery of novel therapeutics.

References

Application Notes and Protocols for the Heck Coupling Reaction of 2-iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely employed in organic synthesis. This document provides detailed application notes and protocols for the Heck coupling of 2-iodo-5-(trifluoromethyl)aniline with various olefins. This reaction is of significant interest in medicinal chemistry and drug development as the resulting vinyl-substituted trifluoromethyl anilines are valuable scaffolds for the synthesis of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group and the substitution pattern of the aniline present unique considerations for optimizing this transformation.

Core Concepts and Optimization Parameters

The successful execution of the Heck coupling with this compound is contingent on the careful selection and optimization of several key reaction parameters:

  • Palladium Catalyst: The choice of the palladium source is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection can influence reaction efficiency and should be screened for optimal performance.

  • Ligand: Phosphine ligands are often essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulkier, more electron-rich phosphines can be advantageous for challenging substrates. In some cases, ligand-free conditions can also be effective.

  • Base: A base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle. Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or acetonitrile (MeCN). The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Temperature and Reaction Time: Heck reactions are generally performed at elevated temperatures, typically ranging from 80 to 120 °C. Reaction times can vary from a few hours to over 24 hours. Progress should be monitored by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Representative Heck Coupling Reaction Conditions

The following table summarizes typical conditions for the Heck coupling of aryl iodides, including those with electron-withdrawing groups, with common olefins like acrylates and styrenes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285-95
Ethyl AcrylatePd(OAc)₂ (1-5)NoneK₂CO₃ (2)DMAc1208-1670-90
StyrenePd(PPh₃)₄ (3)-Na₂CO₃ (2)MeCN802480-92
4-MethoxystyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1101875-88

Experimental Protocols

The following are detailed, representative protocols for the Heck reaction of this compound with methyl acrylate and styrene.

Protocol 1: Heck Coupling with Methyl Acrylate

A. Materials and Equipment

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

B. Reagent Table

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound289.021.01.0289 mg
Methyl Acrylate86.091.51.5135 µL
Palladium(II) Acetate224.500.020.024.5 mg
Triphenylphosphine262.290.040.0410.5 mg
Triethylamine101.192.02.0279 µL
DMF---5 mL

C. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (289 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (279 µL, 2.0 mmol) and methyl acrylate (135 µL, 1.5 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure product, methyl (E)-3-(2-amino-4-(trifluoromethyl)phenyl)acrylate.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Heck Coupling with Styrene

A. Materials and Equipment

  • This compound

  • Styrene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

B. Reagent Table

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound289.021.01.0289 mg
Styrene104.151.21.2137 µL
Pd(PPh₃)₄1155.560.030.0334.7 mg
Sodium Carbonate105.992.02.0212 mg
Acetonitrile---5 mL

C. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (289 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add anhydrous acetonitrile (5 mL) via syringe, followed by styrene (137 µL, 1.2 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure product, 2-styryl-5-(trifluoromethyl)aniline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Heck Coupling Reaction

The following diagrams illustrate the general workflow and catalytic cycle of the Heck coupling reaction.

Heck_Workflow Reactants Reactant Preparation (this compound, Olefin, Base) Setup Reaction Setup (Solvent, Catalyst, Ligand) Reactants->Setup 1 Reaction Heck Coupling Reaction (Heating and Stirring) Setup->Reaction 2 Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring 3 Workup Aqueous Work-up (Extraction) Monitoring->Workup 4 Purification Purification (Column Chromatography) Workup->Purification 5 Product Final Product Purification->Product 6

Caption: High-level workflow for the Heck reaction protocol.

Heck_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-I RedElim Reductive Elimination (Base) OxAdd Oxidative Addition Coord Olefin Coordination PiComplex π-Complex ArPdX->PiComplex Olefin Insert Migratory Insertion SigmaComplex σ-Alkyl Pd(II) Complex PiComplex->SigmaComplex BetaElim β-Hydride Elimination AlkeneProd Alkene Product SigmaComplex->AlkeneProd HPdX H-Pd(II)-X Ln SigmaComplex->HPdX HPdX->Pd0 Base

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction utilizing 2-iodo-5-(trifluoromethyl)aniline as a key building block. This versatile reaction enables the formation of carbon-carbon bonds between the aniline derivative and various terminal alkynes, yielding a diverse range of 2-alkynyl-5-(trifluoromethyl)anilines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, owing to the unique electronic properties conferred by the trifluoromethyl group and the synthetic utility of the alkyne moiety.

Core Concepts

The Sonogashira coupling is a cross-coupling reaction that proceeds via a palladium and copper co-catalyzed cycle.[1][2] The key steps involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3] The reactivity of the aryl halide is a critical factor, with aryl iodides being significantly more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions.[1]

Applications in Research and Development

The 2-alkynyl-5-(trifluoromethyl)aniline scaffold is a valuable pharmacophore and a versatile synthetic intermediate. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The alkyne functionality serves as a handle for further chemical modifications, such as click chemistry, cyclization reactions to form heterocycles (e.g., indoles), and further cross-coupling reactions.

Data Presentation: Sonogashira Coupling Partners for this compound

The following table summarizes various terminal alkynes that can be successfully coupled with this compound, along with typical reaction conditions and reported yields. This data is compiled from analogous reactions and established protocols for Sonogashira couplings of structurally similar aryl iodides.

EntryAlkyne Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6512Est. >90
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT - 506-12Est. 85-95
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF50-708Est. 80-90
41-HexynePd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile6012Est. >90
54-EthynylanisolePdCl₂(PPh₃)₂ / CuIEt₃NDMF6512Est. 85-95
63-Ethynyl-N,N-dimethylanilinePd(OAc)₂ / PPh₃ / CuIEt₃NDMF7024Est. 80-90

Note: Estimated yields are based on typical outcomes for Sonogashira reactions with similar substrates and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Phenylacetylene

This protocol describes a standard procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous DMF and triethylamine to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the solids.

  • Add phenylacetylene dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(phenylethynyl)-5-(trifluoromethyl)aniline.

Protocol 2: Copper-Free Sonogashira Coupling with Trimethylsilylacetylene

This protocol outlines a copper-free procedure, which can be advantageous for synthesizing products where copper contamination is a concern.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Trimethylsilylacetylene (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, tris(dibenzylideneacetone)dipalladium(0), and triphenylphosphine.

  • Add anhydrous THF and diisopropylethylamine via syringe.

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add trimethylsilylacetylene to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, or gently heat to 50 °C to accelerate the reaction if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)aniline. The trimethylsilyl group can be subsequently removed under standard conditions (e.g., with a fluoride source like TBAF or K₂CO₃ in methanol) if the terminal alkyne is desired.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Terminal Alkyne Mixing Combine under Inert Atmosphere Reactants->Mixing Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (optional) Catalysts->Mixing Base_Solvent Base (e.g., Et₃N) Solvent (e.g., DMF) Base_Solvent->Mixing Heating Heat & Stir Mixing->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 2-Alkynyl-5-(trifluoromethyl)aniline Purification->Product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-I(L₂) pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)-C≡CR(L₂) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product cu_acetylide Cu-C≡CR cu_acetylide->pd_oxidative [Cu-acetylide] alkyne H-C≡CR alkyne->cu_acetylide Base cuI CuI cuI->cu_acetylide

Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols: Synthesis of Novel Agrochemicals Utilizing 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-iodo-5-(trifluoromethyl)aniline as a key building block in the development of novel agrochemicals, particularly potent insecticides targeting the ryanodine receptor. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final compounds.[1][2]

Introduction

This compound is a valuable intermediate in the synthesis of various agrochemicals.[3] Its unique substitution pattern allows for the introduction of a trifluoromethyl moiety into the final product, a common strategy for increasing insecticidal potency.[4] This document outlines the synthetic pathways to produce novel diamide insecticides, which are known to act as ryanodine receptor modulators, leading to muscle paralysis and death in susceptible insects.[5][6] The general approach involves the preparation of a substituted anthranilamide from this compound, followed by coupling with a suitable pyrazole carboxylic acid derivative.

Synthetic Strategy Overview

The primary synthetic route involves a two-stage process:

  • Synthesis of the Anthranilamide Intermediate: Conversion of this compound into a reactive anthranilamide derivative.

  • Coupling Reaction: Amide bond formation between the anthranilamide intermediate and a substituted pyrazole carboxylic acid to yield the final diamide insecticide.

This strategy is analogous to the industrial synthesis of established diamide insecticides like chlorantraniliprole and cyantraniliprole.

Diagrams

Synthetic Pathway of Trifluoromethyl-Containing Diamide Insecticide start This compound inter1 2-Amino-5-(trifluoromethyl)benzoic Acid start->inter1 Carboxylation inter2 2-Amino-N-methyl-5-(trifluoromethyl)benzamide inter1->inter2 Amidation with Methylamine final Trifluoromethyl-Containing Diamide Insecticide inter2->final Amide Coupling inter3 Pyrazole Carboxylic Acid Derivative inter3->final

Caption: General synthetic pathway for trifluoromethyl-containing diamide insecticides.

Experimental Workflow step1 Step 1: Synthesis of Anthranilamide Intermediate Carboxylation of this compound Amidation to form N-methylbenzamide step3 Step 3: Coupling Reaction Activation of pyrazole carboxylic acid Amide bond formation with anthranilamide intermediate step1->step3 step2 Step 2: Synthesis of Pyrazole Carboxylic Acid Synthesis of the pyrazole core Functionalization to the carboxylic acid step2->step3 step4 Step 4: Purification and Analysis Column chromatography or recrystallization NMR, MS, and purity analysis step3->step4

Caption: Experimental workflow for the synthesis and analysis of diamide insecticides.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-N-methyl-5-(trifluoromethyl)benzamide (Intermediate A)

This stage involves the conversion of this compound to the corresponding anthranilamide. This can be achieved through a two-step process: carboxylation followed by amidation.

Step 1a: Synthesis of 2-Amino-5-(trifluoromethyl)benzoic Acid

A plausible method for this transformation is a palladium-catalyzed carboxylation of the aryl iodide.

  • Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Triethylamine (Et₃N)

    • Carbon monoxide (CO) gas

    • Dimethylformamide (DMF)

  • Procedure:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 eq.), Pd(OAc)₂ (0.05 eq.), and dppp (0.1 eq.).

    • Evacuate and backfill the flask with carbon monoxide gas (balloon pressure).

    • Add dry DMF and triethylamine (2 eq.).

    • Heat the reaction mixture to 80-100 °C and stir under a CO atmosphere for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-amino-5-(trifluoromethyl)benzoic acid.

Step 1b: Synthesis of 2-Amino-N-methyl-5-(trifluoromethyl)benzamide

The carboxylic acid is then converted to the N-methyl amide.

  • Materials:

    • 2-Amino-5-(trifluoromethyl)benzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Methylamine solution (40% in water or 2M in THF)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or Pyridine

  • Procedure:

    • Suspend 2-amino-5-(trifluoromethyl)benzoic acid (1 eq.) in dry DCM.

    • Add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the acid is converted to the acid chloride.

    • In a separate flask, dissolve methylamine (2 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the methylamine solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-amino-N-methyl-5-(trifluoromethyl)benzamide.

Stage 2: Coupling Reaction to form the Final Diamide Insecticide

This stage involves the amide coupling of the anthranilamide intermediate with a pyrazole carboxylic acid derivative. A common coupling partner is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is used in the synthesis of chlorantraniliprole.

  • Materials:

    • 2-Amino-N-methyl-5-(trifluoromethyl)benzamide (Intermediate A)

    • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B)

    • Methanesulfonyl chloride (MsCl)

    • Pyridine or Triethylamine

    • Acetonitrile

  • Procedure:

    • In a reaction vessel, dissolve Intermediate A (1 eq.) and Intermediate B (1 eq.) in acetonitrile.

    • Add pyridine (2.5 eq.) to the mixture.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of methanesulfonyl chloride (1.1 eq.) in acetonitrile dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final trifluoromethyl-containing diamide insecticide.

Data Presentation

The following table summarizes expected outcomes based on analogous syntheses of diamide insecticides. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)
1a2-Amino-5-(trifluoromethyl)benzoic AcidThis compoundPd(OAc)₂, dppp, CODMF70-85
1b2-Amino-N-methyl-5-(trifluoromethyl)benzamide2-Amino-5-(trifluoromethyl)benzoic AcidSOCl₂, MethylamineDCM80-95
2Trifluoromethyl-Containing Diamide InsecticideIntermediates A and BMsCl, PyridineAcetonitrile75-90

Biological Activity

Trifluoromethyl-containing diamide insecticides are expected to exhibit potent activity against a range of lepidopteran pests. The trifluoromethyl group can enhance binding affinity to the ryanodine receptor and improve insecticidal efficacy.[4] Bioassays should be conducted to determine the specific activity spectrum and potency (e.g., LC₅₀ values) of the newly synthesized compounds against target insect species such as Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm).[7][8]

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel trifluoromethyl-containing diamide insecticides. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of new agrochemical candidates. The incorporation of the trifluoromethyl group is a promising strategy for the development of next-generation insecticides with enhanced potency and favorable properties.

References

Application Notes and Protocols: Derivatization of 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the derivatization of the aniline functionality in 2-iodo-5-(trifluoromethyl)aniline. This compound is a valuable building block in medicinal chemistry and materials science, and modification of its amino group allows for the synthesis of a diverse range of molecular structures. The protocols provided are based on established chemical principles and examples from related aniline derivatives. Researchers should optimize these protocols for their specific applications.

Introduction

This compound is a substituted aniline containing both a sterically demanding ortho-iodo group and a strongly electron-withdrawing para-trifluoromethyl group. These substituents influence the nucleophilicity and reactivity of the aniline nitrogen. Derivatization of the amino group is a key strategy for introducing new functionalities, modifying physicochemical properties, and preparing intermediates for further synthetic transformations. Common derivatization reactions include acylation, sulfonylation, and alkylation.

Acylation of the Aniline Functionality

Acylation of the amino group in this compound is a common transformation to form amides. This is often done to protect the amino group during subsequent reactions or to introduce a specific acyl moiety as part of the final molecular design. Typical acylating agents include acyl chlorides and anhydrides.

Experimental Protocol: Acetylation of this compound

This protocol describes the synthesis of N-(2-iodo-5-(trifluoromethyl)phenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation:

ReagentMolar Equiv.Reaction Time (h)SolventYield (%)
Acetyl Chloride1.12-4DCM~90-95
Acetic Anhydride1.12-4THF~90-95

*Yields are estimated based on typical acylation reactions of substituted anilines and may require optimization for this specific substrate.

Reaction Workflow:

acylation start Dissolve this compound and base in solvent add_reagent Add acylating agent at 0 °C start->add_reagent react Stir at room temperature (2-4 hours) add_reagent->react workup Aqueous workup (HCl, NaHCO3, Brine) react->workup purify Dry, concentrate, and purify workup->purify product N-(2-iodo-5-(trifluoromethyl)phenyl)amide purify->product

Acylation Workflow

Sulfonylation of the Aniline Functionality

Sulfonylation of this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. Sulfonamide moieties are important pharmacophores in many drug molecules.

Experimental Protocol: Sulfonylation of this compound

This protocol describes the general synthesis of N-(2-iodo-5-(trifluoromethyl)phenyl)sulfonamides.

Materials:

  • This compound

  • An appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate or DCM.

  • Wash the organic extract successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Data Presentation:

Sulfonyl ChlorideMolar Equiv.Reaction Time (h)SolventYield (%)
p-Toluenesulfonyl chloride1.112-16Pyridine~85-95
Methanesulfonyl chloride1.112-16Pyridine~80-90

*Yields are estimated based on general sulfonylation procedures for anilines and will require optimization.

Reaction Scheme:

sulfonylation aniline This compound product N-(2-Iodo-5-(trifluoromethyl)phenyl)sulfonamide aniline->product Sulfonylation reagent + R-SO2Cl (Base, Solvent)

Sulfonylation Reaction

N-Alkylation of the Aniline Functionality

N-alkylation of this compound introduces alkyl groups to the nitrogen atom. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. Direct alkylation can sometimes lead to over-alkylation, so reductive amination is often preferred for mono-alkylation.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., formaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH) as solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in the chosen solvent (e.g., DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

Data Presentation:

Carbonyl CompoundReducing AgentMolar Equiv. (Reducing Agent)Reaction Time (h)SolventYield (%)
FormaldehydeNaBH(OAc)₃1.512-24DCE~70-85
AcetoneNaBH₃CN1.512-24MeOH~65-80

*Yields are estimates and highly dependent on the specific carbonyl compound and reaction conditions.

Logical Relationship of Reductive Amination:

reductive_amination cluster_0 Imine Formation cluster_1 Reduction aniline This compound imine Imine Intermediate aniline->imine carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkyl-2-iodo-5-(trifluoromethyl)aniline imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Reductive Amination Pathway

Conclusion

The derivatization of the aniline functionality in this compound via acylation, sulfonylation, and N-alkylation provides access to a wide array of compounds with potential applications in drug discovery and materials science. The provided protocols offer a starting point for the synthesis of these derivatives. Optimization of reaction conditions is recommended to achieve the best results for specific substrates and desired products. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Reaction Yields with 2-iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving the electron-deficient and sterically hindered substrate, 2-iodo-5-(trifluoromethyl)aniline.

Troubleshooting Guide

Low yields or reaction failure with this compound are common challenges. The following guide provides a systematic approach to diagnosing and resolving these issues.

Issue: Low to No Conversion of Starting Material

A lack of conversion often points to problems with the catalytic cycle, specifically the initial oxidative addition step, which can be sluggish for electron-deficient and sterically hindered substrates. Use the following workflow to diagnose the root cause.

G start Low Yield / No Conversion catalyst 1. Catalyst System Inactive? start->catalyst Check First conditions 2. Suboptimal Reaction Conditions? catalyst->conditions cat_sol1 Degas Solvents Thoroughly (Freeze-Pump-Thaw or N2/Ar sparging). catalyst->cat_sol1 cat_sol2 Use a Highly Active Catalyst/Ligand System (e.g., Buchwald Ligands like SPhos/XPhos). catalyst->cat_sol2 cat_sol3 Use Fresh Palladium Pre-catalyst. catalyst->cat_sol3 side_reactions 3. Competing Side Reactions? conditions->side_reactions cond_sol1 Screen Stronger Bases (e.g., K3PO4, Cs2CO3). conditions->cond_sol1 cond_sol2 Increase Temperature (Typically 80-110 °C for challenging substrates). conditions->cond_sol2 cond_sol3 Screen Solvents (e.g., Dioxane/H2O, 2-MeTHF, Toluene). conditions->cond_sol3 side_sol1 Protodeboronation: Use excess boronic acid (1.2-1.5 equiv). Ensure anhydrous conditions where appropriate. side_reactions->side_sol1 side_sol2 Homocoupling: Ensure complete degassing to remove O2. Use a Pd(0) source like Pd(PPh3)4. side_reactions->side_sol2

Caption: Troubleshooting workflow for low conversion Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

This substrate presents two primary challenges. First, the strong electron-withdrawing trifluoromethyl (-CF3) group deactivates the aromatic ring, which can slow the crucial oxidative addition step of the palladium catalyst to the C-I bond.[1] Second, the aniline group ortho to the iodine atom can introduce steric hindrance and may coordinate to the palladium center, potentially interfering with the catalytic cycle.[2][3]

Q2: Which catalyst and ligand system is most effective for this type of substrate?

For challenging, electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Highly active catalyst systems are required.[5] Electron-rich and sterically bulky phosphine ligands, often called Buchwald-type ligands, are generally preferred as they accelerate the oxidative addition and reductive elimination steps.[6]

Recommended Catalyst/Ligand Systems for Screening:

Catalyst Precursor (mol%)Ligand (mol%)Key Advantages
Pd(OAc)₂ (1-2%)SPhos or XPhos (2-4%)High activity for electron-poor and sterically hindered substrates.[5][4]
Pd₂(dba)₃ (1-2%)Buchwald Ligands (2-4%)Excellent for a broad range of challenging couplings.[4]
CataXCium® A Pd G3 (2-5%)(Is a pre-catalyst)Has shown unique effectiveness for couplings with unprotected ortho-anilines.[2]
PdCl₂(dppf) (2-5%)(Is a pre-catalyst)A robust and common catalyst, though may require higher temperatures.[5]

Q3: What is the optimal base and solvent to use?

The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[1] For electron-deficient anilines, weaker bases are often less effective.

  • Bases : Strong inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for difficult couplings.[1] It is recommended to screen a panel of bases to find the optimal choice for your specific boronic acid partner.[1]

  • Solvents : Aprotic polar solvents are commonly used. A mixture of dioxane and water (e.g., 4:1 or 10:1) is a standard starting point.[7] Other solvents to consider include 2-methyltetrahydrofuran (2-MeTHF), which has been shown to significantly improve yields in some cases with ortho-substituted anilines, and toluene.[2][8]

Q4: My reaction is clean but the conversion is low. What are the most likely side reactions?

Low conversion in the presence of remaining starting materials can be due to several side reactions that consume the coupling partners or deactivate the catalyst.

  • Protodeboronation : This is a common side reaction where the boronic acid reacts with trace water or solvent to replace the boron group with a hydrogen atom.[5] This is more prevalent with electron-deficient boronic acids. To mitigate this, use a slight excess (1.2–1.5 equivalents) of the boronic acid.

  • Homocoupling : The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[6] This highlights the critical importance of thoroughly degassing the reaction mixture and maintaining an inert atmosphere.[1]

  • Dehalogenation : The iodine on the aniline can be replaced by a hydrogen atom. While less common for iodoarenes compared to other halides, it can be promoted by certain solvents or bases.[6]

Q5: Is it necessary to run the reaction under an inert atmosphere?

Yes, it is highly recommended. The active Pd(0) catalytic species is sensitive to atmospheric oxygen and can be oxidized to an inactive state, leading to catalyst deactivation and the formation of homocoupling byproducts.[1] To ensure high yields and reproducibility, the reaction should be performed under an inert atmosphere of nitrogen or argon using degassed solvents.[5][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization. The specific catalyst, ligand, base, and solvent should be selected based on the screening recommendations above.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup : In a Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[5][7]

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[7]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor and the ligand.[5]

  • Solvent Addition : Add the degassed solvent mixture via syringe.[7]

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring : Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[7]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[7]

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that can be optimized.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)-X(L2) (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R(L2) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product ar_x Ar-I (this compound) ar_x->oa_complex boronic R-B(OH)2 (Boronic Acid) borate [R-B(OH)3]- boronic->borate base Base (e.g., K3PO4) base->borate Activates Boronic Acid borate->trans_complex

References

Technical Support Center: Synthesis of 2-iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-iodo-5-(trifluoromethyl)aniline, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: direct electrophilic iodination and the Sandmeyer reaction.

Route 1: Direct Electrophilic Iodination of 3-(trifluoromethyl)aniline

Q1: My reaction mixture has turned dark and tarry, and the yield of the desired product is very low. What is causing this?

A1: This is a common issue caused by the oxidation of the electron-rich aniline starting material. The amino group makes the aromatic ring highly susceptible to oxidation by the iodinating agent, leading to the formation of polymeric, tar-like byproducts.

Troubleshooting Steps:

  • Use a Milder Iodinating Agent: Instead of elemental iodine (I₂), consider using N-iodosuccinimide (NIS) or iodine monochloride (ICl), which are less prone to causing oxidation.

  • Protect the Amino Group: A highly effective strategy is to protect the amino group as an acetanilide before iodination. This reduces the activating effect of the amino group, minimizing oxidation. The protecting group can be removed by hydrolysis after iodination.

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of oxidation.

  • Use a Non-Acidic Medium: If using I₂, the addition of a weak base like sodium bicarbonate (NaHCO₃) can neutralize any acidic byproducts that might catalyze oxidation.

Q2: I am observing significant amounts of di- and tri-iodinated byproducts in my product mixture. How can I improve the selectivity for mono-iodination?

A2: Polysubstitution is a frequent problem due to the high reactivity of the aniline ring. The introduction of one iodine atom does not sufficiently deactivate the ring to prevent further iodination.

Troubleshooting Steps:

  • Protect the Amino Group: As mentioned above, converting the aniline to an acetanilide is the most reliable method to achieve mono-iodination. The steric bulk of the acetyl group directs iodination primarily to the para-position relative to the amino group (ortho to the trifluoromethyl group).

  • Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio or a slight excess of the aniline starting material can favor mono-iodination.

  • Choice of Solvent: The solvent can influence regioselectivity. Experiment with different solvents to optimize for the desired isomer.

Q3: The purification of the final product is challenging due to the presence of closely-eluting impurities. What are the likely impurities and how can I improve separation?

A3: The primary impurities are likely constitutional isomers (e.g., 4-iodo-3-(trifluoromethyl)aniline) and di-iodinated byproducts.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Column: Use a high-resolution silica gel for flash chromatography.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low concentration of the polar solvent and gradually increase it.

    • TLC Analysis: Carefully monitor the separation on TLC plates using different solvent systems to find the optimal conditions before running the column.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Route 2: Sandmeyer Reaction of 3-(trifluoromethyl)aniline

Q1: The yield of my Sandmeyer reaction is consistently low, and I observe a lot of bubbling upon addition of the iodide salt. What is happening?

A1: Low yields are often due to the premature decomposition of the diazonium salt intermediate. Diazonium salts are thermally unstable, and their decomposition can lead to a variety of byproducts. The bubbling is the evolution of nitrogen gas (N₂), which is expected, but a very rapid evolution might indicate uncontrolled decomposition.

Troubleshooting Steps:

  • Strict Temperature Control: It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization step (formation of the diazonium salt) and the subsequent addition of the iodide source (e.g., potassium iodide). Use an ice-salt bath for efficient cooling.

  • Slow Addition of Reagents: Add the sodium nitrite solution and the potassium iodide solution slowly and dropwise to control the reaction rate and temperature.

  • pH Control: Ensure the reaction medium is sufficiently acidic during diazotization to prevent the formation of diazoamino compounds (azo coupling byproducts).

Q2: My final product is contaminated with a significant amount of a phenolic byproduct. How can this be avoided?

A2: The formation of phenols (in this case, 3-(trifluoromethyl)phenol) is a common side reaction in Sandmeyer reactions where the diazonium salt reacts with water.

Troubleshooting Steps:

  • Maintain Low Temperature: Higher temperatures increase the rate of the reaction with water.

  • Use a Concentrated Solution of Iodide: Adding a concentrated solution of potassium iodide can increase the rate of the desired reaction, outcompeting the reaction with water.

  • Anhydrous Conditions: While challenging for this reaction, minimizing the amount of water can help. However, the diazotization is typically carried out in an aqueous medium.

Q3: I have isolated byproducts that are not the expected phenol. What else could be forming?

A3: Other potential byproducts in a Sandmeyer reaction include:

  • Biaryl compounds: Formed from the coupling of two aryl radicals.

  • Azo compounds: Resulting from the coupling of the diazonium salt with the starting aniline or other electron-rich aromatic species.

  • Products of reduction: The diazonium group can be reduced back to an amino group or to a hydrocarbon.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the starting aniline is pure and free of other aromatic compounds.

  • Control Stoichiometry: Use the correct stoichiometry of sodium nitrite to avoid an excess that could lead to side reactions.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Synthetic RouteCommon ByproductsTypical Yield Range (%)Mitigation Strategies
Direct Iodination Di-iodinated isomers (e.g., 2,4-diiodo-5-(trifluoromethyl)aniline)5 - 20%N-acetylation of aniline, stoichiometric control of iodinating agent
Tri-iodinated aniline< 5%N-acetylation, stoichiometric control
Oxidation products (polymeric tars)VariableUse of milder reagents (NIS), lower reaction temperature, N-acetylation
Other constitutional isomers (e.g., 4-iodo-3-(trifluoromethyl)aniline)5 - 15%N-acetylation to direct iodination to the para position
Sandmeyer Reaction 3-(Trifluoromethyl)phenol5 - 15%Strict temperature control (0-5 °C), use of concentrated KI solution
3,3'-Bis(trifluoromethyl)biphenyl< 5%Use of radical scavengers (though this may impact desired product yield)
Azo-coupled dimers< 5%Maintain acidic conditions during diazotization

Note: The provided yield ranges are estimates based on typical outcomes for similar reactions and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS)
  • Protection of the Amino Group (Optional but Recommended):

    • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in acetic anhydride.

    • Heat the mixture at reflux for 1 hour.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated N-(3-(trifluoromethyl)phenyl)acetamide by filtration, wash with water, and dry.

  • Iodination:

    • Dissolve the N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Deprotection:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • To the crude N-(2-iodo-5-(trifluoromethyl)phenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4-6 hours to deprotect the acetyl group.

    • Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sandmeyer Reaction
  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) (1.2 eq) in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by flash column chromatography.

Mandatory Visualization

experimental_workflow_direct_iodination cluster_protection Step 1: Protection (Optional) cluster_iodination Step 2: Iodination cluster_deprotection Step 3: Deprotection & Purification start_prot 3-(Trifluoromethyl)aniline product_prot N-(3-(Trifluoromethyl)phenyl)acetamide start_prot->product_prot Reflux reagent_prot Acetic Anhydride reagent_prot->start_prot product_iodo N-(2-iodo-5-(trifluoromethyl)phenyl)acetamide product_prot->product_iodo 0-5 °C, Acetic Acid reagent_iodo N-Iodosuccinimide (NIS) reagent_iodo->product_prot product_final This compound product_iodo->product_final Reflux reagent_deprot HCl, Ethanol reagent_deprot->product_iodo purification Column Chromatography product_final->purification

Caption: Workflow for the synthesis of this compound via direct iodination.

experimental_workflow_sandmeyer_reaction cluster_diazotization Step 1: Diazotization cluster_iodination_sandmeyer Step 2: Iodination cluster_purification_sandmeyer Step 3: Purification start_sandmeyer 3-(Trifluoromethyl)aniline product_diaz Diazonium Salt Intermediate start_sandmeyer->product_diaz 0-5 °C reagent_diaz NaNO₂, H₂SO₄ reagent_diaz->start_sandmeyer product_final_sandmeyer This compound product_diaz->product_final_sandmeyer 0-5 °C to RT reagent_iodo_sandmeyer Potassium Iodide (KI) reagent_iodo_sandmeyer->product_diaz purification_sandmeyer Column Chromatography product_final_sandmeyer->purification_sandmeyer

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Technical Support Center: Purification of 2-Iodo-5-(trifluoromethyl)aniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

Common impurities can include unreacted starting materials, such as 3-(trifluoromethyl)aniline, and regioisomers formed during the iodination step. Depending on the synthetic route, side-products from over-iodination or dehalogenation may also be present. Incomplete reactions during precursor synthesis, for instance, the reduction of a nitro group, can also lead to impurities.[1]

Q2: Why has my purified this compound sample turned brown?

Anilines are susceptible to aerial oxidation, which can cause discoloration, leading to a yellow, brown, or even black appearance. This process can be accelerated by exposure to light and air. To minimize degradation, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Q3: What are the most effective methods for purifying crude this compound?

The most common and effective purification techniques for this compound are flash column chromatography and recrystallization.[2] Acid-base extraction can also be a useful preliminary purification step to remove non-basic impurities.

Q4: What is a recommended solvent system for column chromatography of this compound?

A common and effective eluent for flash column chromatography on silica gel is a mixture of ethyl acetate and petroleum ether.[3] The optimal ratio will depend on the specific impurities present, but a gradient elution from a low to a higher polarity (e.g., starting with 1:20 and gradually increasing the ethyl acetate content) is often successful.[3] For aniline-type compounds, adding a small amount of a tertiary amine like triethylamine (TEA) to the eluent can help to reduce tailing on the silica gel column.[4][5]

Troubleshooting Guide

Column Chromatography Issues
Problem Possible Cause Solution
Product co-elutes with an impurity. The polarity of the product and the impurity are very similar in the chosen solvent system.- Try a different solvent system. Consider using a solvent with a different selectivity (e.g., dichloromethane/methanol or toluene/ethyl acetate).- If using a hexane/ethyl acetate system, try adding a small percentage of a third solvent like dichloromethane or methanol to modify the separation.- Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Product is tailing on the column. The aniline is interacting with the acidic silanol groups on the silica gel.- Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[5]
Low recovery of the product from the column. The product is highly polar and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. A final flush with a more polar solvent system (e.g., 10% methanol in dichloromethane) may be necessary.- Ensure the crude material was fully dissolved and properly loaded onto the column. Dry loading the sample adsorbed onto a small amount of silica can sometimes improve resolution and recovery.
Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization. The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is too nonpolar.- Add a small amount of a solvent in which the compound is more soluble to the hot solution to reduce the level of supersaturation.- Try a different recrystallization solvent or a solvent mixture. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene.[6]
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is slow.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Reduce the volume of the solvent by evaporation.
Low yield of recrystallized product. The compound has significant solubility in the cold solvent, or too much solvent was used.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution for a longer period and to a lower temperature to maximize crystal formation.- After filtration, wash the crystals with a minimal amount of ice-cold solvent.
General Purification Problems
Problem Possible Cause Solution
The purified product is still colored. The colored impurities are likely oxidation products that are difficult to remove by a single purification method.- Try treating a solution of the product with activated charcoal before the final purification step (e.g., before filtration and recrystallization).- A second purification step using a different technique may be necessary (e.g., column chromatography followed by recrystallization).
Presence of starting material in the purified product. The starting material has a similar polarity to the product.- If the starting material is a different type of compound (e.g., not an amine), an acid-base extraction may be effective. Dissolve the mixture in an organic solvent and wash with aqueous acid to extract the aniline product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted.[7][8][9]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is useful for a preliminary cleanup of the crude reaction mixture to remove non-basic impurities.

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash : Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the acidic wash two more times.

  • Combine Aqueous Layers : Combine all the acidic aqueous layers.

  • Basification : Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The purified aniline will precipitate or form an oil.

  • Re-extraction : Extract the purified aniline back into an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography
  • Column Preparation : Pack a glass column with silica gel (230-400 mesh) using a slurry of petroleum ether or a low-polarity mixture of ethyl acetate and petroleum ether.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution : Begin eluting with a low-polarity solvent mixture (e.g., 1:20 ethyl acetate/petroleum ether).[3]

  • Gradient Elution : Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection : Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for Halogenated Anilines

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Acid-Base Extraction >90% (for removing non-basic impurities)85-95%Good for initial cleanup and removing non-basic impurities.Not effective for separating from other basic impurities.
Flash Column Chromatography >98%70-90%High resolution, good for separating closely related compounds.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99% (if a suitable solvent is found)60-85%Can provide very high purity, relatively simple procedure.Finding a suitable solvent can be challenging; may not be effective for removing all impurities.

Note: The data presented are typical values for halogenated anilines and may vary for this compound depending on the specific reaction mixture.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_preliminary Preliminary Purification cluster_main Main Purification cluster_final Final Product start Crude this compound acid_base Acid-Base Extraction start->acid_base Optional column Flash Column Chromatography start->column acid_base->column recrystallization Recrystallization column->recrystallization Optional for higher purity end_product Pure this compound column->end_product recrystallization->end_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions problem Impure Product After Initial Purification analysis Analyze by TLC/NMR to Identify Impurities problem->analysis change_solvent Modify Chromatography Solvent System analysis->change_solvent add_base Add Base to Eluent analysis->add_base rerun_column Repeat Column Chromatography analysis->rerun_column recrystallize Attempt Recrystallization analysis->recrystallize acid_base Perform Acid-Base Extraction analysis->acid_base

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2-iodo-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is most effective for Suzuki-Miyaura coupling with this compound?

A1: Palladium(0) catalysts are essential for the Suzuki-Miyaura reaction. While Pd(PPh₃)₄ can be used, catalyst systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand are often more effective. The electron-withdrawing nature of the trifluoromethyl group on this compound makes the aryl iodide more susceptible to oxidative addition, a key step in the catalytic cycle.[1] Ligands such as SPhos and XPhos have demonstrated success in couplings with challenging substrates, including electron-deficient anilines.

Q2: How do the functional groups on this compound influence the outcome of coupling reactions?

A2: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which can facilitate the oxidative addition step in palladium-catalyzed couplings.[1] However, the aniline (-NH₂) group can coordinate to the palladium center, potentially inhibiting the catalyst. While many modern catalyst systems are tolerant of the unprotected aniline, this interaction should be considered when troubleshooting reactions.[1]

Q3: What are the most common side reactions observed in coupling reactions with this compound and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl iodide. This can be minimized by ensuring strictly anaerobic conditions and using the appropriate catalyst and ligand concentrations.

  • Protodeboronation (Suzuki): The replacement of the boronic acid group with a hydrogen atom. This is often promoted by excess water and strong bases. Using anhydrous solvents and carefully selecting the base can mitigate this issue.

  • Dehalogenation: The replacement of the iodine atom with a hydrogen atom. This can be a result of side reactions involving the base or solvent.

Q4: Can I use copper-free conditions for Sonogashira coupling with this substrate?

A4: Yes, copper-free Sonogashira couplings are a viable option and can be advantageous in cases where copper toxicity is a concern for downstream applications. These protocols typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst. Consider using a more air-stable precatalyst.
Poor Substrate Solubility Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene/water). Gentle heating can also improve solubility.
Inefficient Transmetalation The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base's solubility can also impact the reaction; ensure it is finely powdered.
Catalyst Inhibition by Aniline While many modern ligands are designed to overcome this, consider N-protection of the aniline if other troubleshooting steps fail. However, this adds extra steps to the synthesis.
Steric Hindrance If coupling with a sterically demanding boronic acid, a bulkier ligand like XPhos or RuPhos may be required to facilitate the coupling.
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Inappropriate Ligand Choice For C-N coupling with an electron-deficient aryl iodide, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote efficient reductive elimination.
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Ensure the base is fresh and handled under inert conditions.
Low Reaction Temperature Some Buchwald-Hartwig aminations require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature while monitoring for decomposition.
Catalyst Deactivation The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust precatalyst may be necessary.
Issue 3: Low Yield or Byproduct Formation in Sonogashira Coupling
Possible Cause Suggested Solution
Glaser-Hay Homocoupling of Alkyne This is a common side reaction catalyzed by the copper co-catalyst. Minimize this by running the reaction under strictly anaerobic conditions and adding the alkyne slowly to the reaction mixture. Alternatively, a copper-free protocol can be employed.
Decomposition of Terminal Alkyne Some terminal alkynes are unstable under basic conditions or at elevated temperatures. Use milder bases and the lowest effective temperature.
Ineffective Catalyst System Ensure both the palladium catalyst and the copper(I) co-catalyst (if used) are active. For copper-free conditions, the choice of palladium catalyst and ligand is crucial.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize representative catalyst systems and their performance in coupling reactions with aryl iodides structurally similar to this compound. Note: Yields are highly dependent on the specific coupling partner and reaction conditions and should be used as a general guide.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901685-95
PdCl₂(dppf)Cs₂CO₃DMF801290-98

Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene1008>90
Pd(OAc)₂ / RuPhosLHMDSDioxane801285-95
BrettPhos Pd G3K₂CO₃t-BuOH1101880-90

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF656>95
Pd(OAc)₂ / PPh₃ / CuIPiperidineDMF80490-98
Pd(PPh₃)₄ (Copper-free)DIPAToluene1001285-95

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the degassed solvent (e.g., toluene/water 10:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring until completion.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent, Base, and Alkyne Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol). Then, add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Coupling Partner Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst System: Pd Precursor + Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pdi_intermediate Ar-Pd(II)L-I pd0->pdi_intermediate Ar-I oxidative_addition Oxidative Addition pdi_r_intermediate Ar-Pd(II)L-R pdi_intermediate->pdi_r_intermediate R-B(OR)2 (Base) transmetalation Transmetalation pdi_r_intermediate->pd0 product Ar-R pdi_r_intermediate->product reductive_elimination Reductive Elimination reactant1 Ar-I reactant2 R-B(OR)2 base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Reactions Involving 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodo-5-(trifluoromethyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should consider?

A1: this compound possesses two key features that significantly influence its reactivity:

  • Aryl Iodide: The carbon-iodine bond is relatively weak, making it the most reactive of the aryl halides for oxidative addition to a palladium(0) catalyst. This generally allows for milder reaction conditions compared to aryl bromides or chlorides.

  • Electron-Withdrawing Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing. This has two main effects:

    • It deactivates the aromatic ring, which can make oxidative addition more challenging compared to electron-rich aryl iodides.

    • It decreases the basicity and nucleophilicity of the aniline nitrogen. While the free amine can sometimes coordinate to the palladium center and inhibit catalysis, this effect is somewhat mitigated by the reduced basicity.

Q2: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A2: The most common and synthetically useful reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a C(sp²)-N bond with a primary or secondary amine.

  • Sonogashira Coupling: For the formation of a C(sp²)-C(sp) bond with a terminal alkyne.[1]

Q3: My reaction is not proceeding to completion, and I'm recovering my starting material. What are the first things to check?

A3: When a reaction fails to initiate, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction setup.

  • Catalyst Activity: Ensure your palladium catalyst and any phosphine ligands are not degraded. Many palladium(0) catalysts and phosphine ligands are sensitive to air and moisture. Using a fresh batch or an air-stable precatalyst is recommended.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents were adequately degassed.

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired biaryl product.

Potential CauseRecommended Solution(s)
Inactive Catalyst - Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) or an air-stable precatalyst (e.g., XPhos Pd G3).- Ensure the phosphine ligand (if used) is not oxidized.
Inefficient Transmetalation - The choice of base is critical. For electron-deficient anilines, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃.- Ensure the base is finely powdered and well-dispersed in the reaction mixture.- The addition of a small amount of water to the solvent system (e.g., dioxane/water 4:1) can sometimes facilitate the formation of the reactive boronate species.
Protodeboronation of Boronic Acid - This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Use anhydrous solvents and ensure reagents are dry.- Consider using a boronic ester (e.g., pinacol ester), which is often more stable.- Use milder reaction conditions (lower temperature, less aggressive base if possible).
Dehalogenation of Starting Material - The iodo group is replaced by a hydrogen atom. This can be caused by certain phosphine ligands or impurities. Try screening different ligands.- Ensure the purity of all starting materials and solvents.

Problem: Significant formation of homocoupled boronic acid byproduct.

Potential CauseRecommended Solution(s)
Presence of Oxygen - This is the most common cause of boronic acid homocoupling. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.
High Catalyst Loading - While counterintuitive, sometimes a lower catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.
Buchwald-Hartwig Amination

Problem: Low yield of the desired arylamine product.

Potential CauseRecommended Solution(s)
Catalyst Inhibition by the Aniline Substrate - Although the -CF₃ group reduces the aniline's basicity, the lone pair on the nitrogen can still coordinate to the palladium center. Using bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can create a sterically hindered environment around the palladium, disfavoring substrate coordination.[2]
Inappropriate Base - A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under anhydrous conditions.
Sterically Hindered Amine Coupling Partner - For sterically demanding amines, a more active catalyst system with a bulky ligand is often necessary. Increasing the reaction temperature may also be required.
Dehalogenation - Similar to the Suzuki coupling, dehalogenation can be a side reaction. Screening different ligands and ensuring high purity of reagents can help mitigate this.
Sonogashira Coupling

Problem: Low to no yield of the desired alkynylated product.

Potential CauseRecommended Solution(s)
Inactive Copper Co-catalyst - The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). Copper(I) salts can oxidize over time. Use a fresh, high-purity source of CuI.
Alkyne Homocoupling (Glaser Coupling) - This is a major side reaction, especially in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial. Copper-free Sonogashira protocols can also be employed to avoid this issue.[3]
Inappropriate Base - An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess.
Low Reaction Temperature - While the C-I bond is reactive, the electron-withdrawing nature of the substrate may require heating to facilitate the reaction. Temperatures in the range of 50-100 °C are common.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates similar to this compound. Note that yields are highly dependent on the specific coupling partners and reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Aryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100~95
N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90-100~90
2-Iodo-5-(m-tolyl)oxazolePhenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Dioxane/H₂O80-100>90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl BromideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene110>90
Aryl ChlorideMorpholineBrettPhos Pd G3Cs₂CO₃t-AmylOH110>95
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100~98

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Iodo-5-alkylfuranPhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF50-70>90
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRT~95
2-Iodo-5-(m-tolyl)oxazolePhenylacetylenePd(acac)₂ / PPh₃ / CuIEt₂NHDMF6090-98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., TEA, 2.0 equiv.). Stir for 10 minutes at room temperature. Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Heat the mixture to 50-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once complete, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[7]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Failed Reactions cluster_optimization Optimization Strategy start Reaction Failed (Low/No Yield) check_catalyst Check Catalyst System - Fresh catalyst/ligand? - Correct loading? start->check_catalyst check_conditions Verify Reaction Conditions - Inert atmosphere? - Anhydrous/degassed solvent? - Correct temperature? start->check_conditions check_reagents Assess Reagent Quality - Purity of starting materials? - Correct stoichiometry? start->check_reagents analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_catalyst->analyze_crude check_conditions->analyze_crude check_reagents->analyze_crude screen_catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands) analyze_crude->screen_catalyst If SM remains screen_base Screen Bases (e.g., K2CO3, K3PO4, NaOtBu) analyze_crude->screen_base If SM remains screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) analyze_crude->screen_solvent If solubility issues adjust_temp Adjust Temperature analyze_crude->adjust_temp If sluggish end Successful Reaction screen_catalyst->end screen_base->end screen_solvent->end adjust_temp->end

Caption: General troubleshooting workflow for failed reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 (Boronic Acid/Ester) + Base pd_aryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl reductive_elimination Reductive Elimination pd_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination HNR'R'' + Base pd_amido Ar-Pd(II)-NR'R''(L_n) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' (Product)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-I(L_n) pd0->pd_intermediate Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L_n) pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide CuI, Base cu_acetylide->pd_intermediate

Caption: Simplified Sonogashira catalytic cycle.

References

Technical Support Center: Optimizing Couplings of 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-iodo-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions?

Researchers may encounter several challenges stemming from the electronic properties of this substrate. The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the C-I bond and the electron density of the aniline. Common issues include catalyst deactivation, low reaction yields, and the formation of side products. Careful optimization of the catalyst system, base, solvent, and temperature is crucial for success.

Q2: Which types of coupling reactions are typically performed with this compound?

This substrate is a versatile building block for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Ullmann Coupling: For the formation of C-O or C-N bonds, typically with phenols or amines, often using copper catalysts.

Q3: How does the trifluoromethyl group influence the reaction conditions?

The electron-withdrawing nature of the trifluoromethyl group can make the aryl iodide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. However, it can also impact the stability of intermediates and the propensity for side reactions. The choice of an appropriate electron-rich and bulky phosphine ligand is often critical to facilitate the catalytic cycle and prevent catalyst deactivation.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated.

    • Solution: Use a pre-activated Pd(0) catalyst or a precatalyst system known for its high activity. Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen).[1] Consider using bulky, electron-rich phosphine ligands like XPhos or SPhos to stabilize the Pd(0) center.

  • Inappropriate Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition.

    • Solution: Screen a range of temperatures, typically from 80 °C to 120 °C. For sluggish reactions, a moderate increase in temperature can be beneficial.[2] However, excessive heat can lead to the formation of palladium black (decomposed catalyst). Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields in shorter reaction times.[3][4][5]

  • Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or intermediates.

    • Solution: A variety of solvents can be used for cross-coupling reactions, including ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[6] A screening of different solvents or solvent mixtures is often necessary to find the optimal conditions. For Suzuki couplings, a co-solvent of water is often used with an organic solvent like dioxane or DMF.

Problem 2: Significant Side Product Formation

Common Side Reactions & Mitigation Strategies

  • Homocoupling of Boronic Acid (in Suzuki reactions): This side reaction forms a biaryl product from the coupling of two boronic acid molecules.

    • Mitigation: This is often promoted by the presence of oxygen.[7] Ensure the reaction is performed under strictly anaerobic conditions. Using a lower reaction temperature or a less reactive palladium catalyst can sometimes minimize this side reaction.

  • Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom.

    • Mitigation: This is often caused by excess water or base. Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.

  • Dehalogenation: The iodo group on the starting material is replaced by a hydrogen atom.

    • Mitigation: This can be caused by certain phosphine ligands or impurities in the reaction mixture. Screening different ligands can help identify a system less prone to this side reaction. Ensure all starting materials and solvents are pure.

  • Hydrodehalogenation (in Buchwald-Hartwig aminations): A competing side reaction where the aryl halide is reduced.

    • Mitigation: The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination over β-hydride elimination, which can lead to hydrodehalogenation.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Suzuki and Buchwald-Hartwig couplings of iodoanilines. Note that optimal conditions for this compound may vary and require specific optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoanilines

EntryAryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
2N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10085-95
32-Iodoaniline4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9092
42-Iodoaniline3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane11098

Data compiled from representative procedures for iodoanilines and may require optimization for this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100High (qualitative)
2This compoundAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110High (qualitative)
34-Iodobenzotrifluoriden-Hexylamine[Pd(allyl)Cl]₂ (1)cataCXium A (2.5)K₃PO₄t-Amyl alcohol10095
44-IodobenzotrifluoridePiperidinePd₂(dba)₃ (1)Xantphos (2)NaOtBu1,4-Dioxane10097

Data compiled from general protocols and examples with similar substrates. Yields are highly dependent on the specific amine coupling partner.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex; 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or a suitable N-heterocyclic carbene (NHC) ligand; 1.2-2.4 mol%)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS); 1.2-1.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • To the same Schlenk tube, add the base, this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Add the anhydrous and degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst_check Is the catalyst active? start->catalyst_check temp_check Is the temperature optimal? catalyst_check->temp_check No catalyst_solution Use pre-activated catalyst Ensure inert atmosphere Use bulky, electron-rich ligands catalyst_check->catalyst_solution Yes solvent_check Is the solvent appropriate? temp_check->solvent_check No temp_solution Screen a temperature range (80-120 °C) Consider microwave irradiation temp_check->temp_solution Yes solvent_solution Screen different solvents (e.g., dioxane, toluene, DMF) Consider solvent mixtures solvent_check->solvent_solution Yes

Caption: Troubleshooting workflow for low product yield.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents1 Ar-I reagents1->oxidative_addition reagents2 Ar'B(OR)₂ + Base reagents2->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Technical Support Center: Trifluoromethyl Group Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions involving the trifluoromethyl (CF3) group.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Defluorination or Hydrodefluorination of the Trifluoromethyl Group

Question: I am observing the formation of -CHF2 or even -CH2F byproducts in my coupling reaction. What are the likely causes and how can I prevent this?

Answer:

Defluorination or hydrodefluorination of a trifluoromethyl group is a known side reaction, particularly under certain palladium-catalyzed conditions. The C-F bond, while strong, can be activated, leading to unwanted byproducts.

Potential Causes:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the degradation of the CF3 group.

  • Choice of Base: Strong bases, particularly in combination with certain solvents, can facilitate defluorination. The combination of a strong base and a protic solvent can be especially problematic.

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the stability of the C-F bond. Electron-rich and bulky ligands that promote oxidative addition and reductive elimination might inadvertently interact with the CF3 group.[1]

  • Photoredox-Catalyzed Pathways: If the reaction is sensitive to light, unintended photoredox cycles can lead to single-electron transfer (SET) processes that activate the C-F bond.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Defluorination start Defluorination Observed cond1 High Temperature / Long Reaction Time? start->cond1 sol1 Lower temperature Reduce reaction time Monitor reaction progress closely cond1->sol1 Yes cond2 Strong Base Used? cond1->cond2 No sol1->cond2 sol2 Switch to a weaker base (e.g., K2CO3, Cs2CO3) Use an aprotic solvent cond2->sol2 Yes cond3 Ligand Choice? cond2->cond3 No sol2->cond3 sol3 Screen alternative phosphine ligands Consider ligands with different steric/electronic properties cond3->sol3 Yes cond4 Light Sensitivity? cond3->cond4 No sol3->cond4 sol4 Run reaction in the dark Use foil to cover the reaction vessel cond4->sol4 Yes end Problem Resolved cond4->end No sol4->end

Caption: Troubleshooting workflow for defluorination side reactions.

Issue 2: C-CF3 Bond Cleavage

Question: My desired product is missing the trifluoromethyl group entirely, and I suspect C-C bond cleavage. What conditions might cause this, and what are the remedies?

Answer:

Cleavage of the C(aryl)-CF3 bond is a more drastic side reaction but can occur under forcing conditions or with specific catalytic systems designed for C-F activation.

Potential Causes:

  • Highly Active Catalyst Systems: Some catalyst systems, especially those involving nickel or palladium with specific ligands, can be aggressive enough to activate the C-CF3 bond.[3]

  • Reductive Conditions: The presence of strong reducing agents or conditions that favor reductive elimination pathways can lead to the cleavage of the C-CF3 bond.

  • Substrate Electronics: The electronic nature of your aryl substrate can play a role. Both highly electron-rich and electron-poor aromatic rings can be more susceptible to C-CF3 bond cleavage under certain catalytic cycles.

Preventative Measures:

  • Catalyst Selection: Opt for less reactive palladium precursors and ligands that are known to be milder. Avoid catalyst systems explicitly designed for C-F bond activation.

  • Control of Reaction Stoichiometry: Ensure accurate stoichiometry of all reagents to avoid excess of any component that might promote side reactions.

  • Literature Precedent: Whenever possible, choose a coupling method that has been successfully applied to substrates with trifluoromethyl groups.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group under standard cross-coupling conditions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira)?

A1: The trifluoromethyl group is generally considered a robust and stable functional group under many standard cross-coupling conditions.[4] However, its stability is not absolute and can be influenced by the specific reaction parameters. The table below provides a general overview of the CF3 group's stability in common coupling reactions.

Coupling ReactionGeneral Stability of CF3 GroupPotential for Side ReactionsKey Factors to Control
Suzuki-Miyaura HighLow to ModerateBase strength, temperature
Heck HighLowTemperature, ligand choice
Buchwald-Hartwig Moderate to HighModerateBase strength and type, ligand bulk[5]
Sonogashira HighLowCopper co-catalyst, base

Q2: What is the role of the base in promoting side reactions of the trifluoromethyl group?

A2: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. Strong bases, such as alkoxides (e.g., NaOtBu, KOtBu), can deprotonate precursors to generate highly nucleophilic species that may attack the trifluoromethyl group, leading to defluorination.[6] In some cases, the combination of a strong base with a protic solvent can generate species that lead to hydrodefluorination. Weaker inorganic bases like carbonates (e.g., K2CO3, Cs2CO3) are generally considered safer for substrates bearing sensitive functional groups like CF3.

Q3: How does the choice of phosphine ligand affect the stability of the trifluoromethyl group?

A3: Phosphine ligands are critical in modulating the reactivity of the palladium catalyst. Key properties of the ligand that can influence CF3 group stability are its electron-donating ability and steric bulk.

  • Electron-rich ligands increase the electron density on the palladium center, which can enhance its reactivity in oxidative addition. While this is often desirable for the main reaction, an overly reactive catalyst might engage in unwanted side reactions with the CF3 group.[1]

  • Sterically bulky ligands can create a more open coordination sphere around the palladium, which can influence substrate binding and the rates of various steps in the catalytic cycle. This can be either beneficial or detrimental to the stability of the CF3 group, depending on the specific reaction.[7]

A general recommendation is to start with well-established, commercially available ligands and perform a small screen to identify the one that provides the best balance of reactivity and selectivity for your specific substrate.

Q4: Are there any specific coupling reactions that are known to be particularly harsh on trifluoromethyl groups?

A4: While most common coupling reactions can be optimized to tolerate a CF3 group, reactions that proceed through radical intermediates or involve single-electron transfer (SET) pathways have a higher potential for C-F bond activation.[2][8] Reactions conducted under photoredox catalysis, for instance, are often designed to specifically activate strong bonds and should be approached with caution if the goal is to preserve the CF3 group.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Trifluoromethylated Aryl Bromide (to minimize side reactions):

  • Reagent Preparation: In a glovebox, add the trifluoromethylated aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), a mild base such as K2CO3 or K3PO4 (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add a degassed aprotic solvent (e.g., dioxane, toluene, or a mixture with water) to the reaction vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for complete consumption of the starting material to minimize the risk of side product formation.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Logical Relationship Diagram for Optimizing Coupling Conditions for CF3-Containing Substrates:

G cluster_0 Optimization Strategy start Starting Point: Standard Coupling Protocol cond1 Side Reactions Observed? start->cond1 opt_temp Lower Temperature cond1->opt_temp Yes success Optimized Conditions (High Yield, No Side Products) cond1->success No opt_base Screen Weaker Bases (e.g., K2CO3, Cs2CO3) opt_temp->opt_base opt_ligand Screen Ligands (Vary Sterics/Electronics) opt_base->opt_ligand opt_time Reduce Reaction Time opt_ligand->opt_time opt_time->success

Caption: A logical approach to optimizing coupling reactions for substrates containing a trifluoromethyl group.

References

preventing dehalogenation of 2-iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-iodo-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem when working with this compound?

Dehalogenation, in this context, refers to the undesired substitution of the iodine atom on the aniline ring with a hydrogen atom, leading to the formation of 3-(trifluoromethyl)aniline as a byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the similar properties of the starting material and the dehalogenated product.

Q2: What are the primary causes of dehalogenation during cross-coupling reactions with this compound?

Dehalogenation in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, is often initiated by the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents or solvents that can degrade to form hydride sources (e.g., residual water in DMF or dioxane) can contribute to dehalogenation.[1]

  • Reagents: Impurities in boronic acids (in Suzuki coupling) or the amine coupling partner itself can sometimes act as hydride donors.

The electron-withdrawing nature of the trifluoromethyl group on this compound can make the aryl iodide more susceptible to certain side reactions, including hydrodehalogenation.

Q3: How can I minimize dehalogenation during a Buchwald-Hartwig amination reaction?

To suppress dehalogenation during a Buchwald-Hartwig amination with this compound, careful selection of the catalyst, ligand, base, and solvent is crucial.

  • Ligand Selection: Employ bulky, electron-rich monophosphine ligands. These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway. Recommended ligands include XPhos, SPhos, and BrettPhos.

  • Base Selection: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are less prone to generating hydride species.

  • Solvent Choice: Anhydrous toluene is generally a superior solvent choice over ethereal solvents like dioxane or polar aprotic solvents like DMF, which have been observed to promote dehalogenation in some cases.[1]

  • Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress and avoid unnecessarily long reaction times.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant amount of 3-(trifluoromethyl)aniline in the crude reaction mixture, confirmed by GC-MS or LC-MS.

Troubleshooting Workflow:

G start Significant Dehalogenation in Suzuki Coupling check_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->check_base change_base Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_ligand Is a less bulky ligand (e.g., PPh3) being used? check_base->check_ligand No change_base->check_ligand change_ligand Switch to a bulky, electron-rich monophosphine ligand (e.g., XPhos, SPhos) check_ligand->change_ligand Yes check_solvent Is the reaction run in dioxane or DMF? check_ligand->check_solvent No change_ligand->check_solvent change_solvent Switch to anhydrous toluene check_solvent->change_solvent Yes check_temp Is the reaction temperature high (>100 °C)? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower the reaction temperature and monitor closely check_temp->lower_temp Yes solution Reduced Dehalogenation check_temp->solution No lower_temp->solution

Figure 1: Troubleshooting dehalogenation in Suzuki coupling.

Recommended Catalyst Systems for Suzuki Coupling of this compound:

Palladium SourceLigandBaseSolventTemperature (°C)Expected Outcome
Pd₂(dba)₃XPhosK₃PO₄Toluene80-100High yield of coupled product, minimal dehalogenation.
Pd(OAc)₂SPhosCs₂CO₃Toluene80-100Good to excellent yield, low levels of dehalogenation.
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O100Not Recommended: Higher potential for dehalogenation.

Note: The data in this table is based on general best practices for electron-deficient aryl iodides. Optimization for specific substrates is recommended.

Detailed Experimental Protocol: Low-Dehalogenation Suzuki Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the boronic acid coupling partner (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Issue 2: Dehalogenation during Lithiation

Symptoms:

  • Low or no yield of the desired product after quenching the lithiated intermediate with an electrophile.

  • Isolation of 3-(trifluoromethyl)aniline as the major product.

Logical Relationship for Preventing Dehalogenation during Lithiation:

G start Dehalogenation during Lithiation temp_control Temperature Control is Critical start->temp_control low_temp Perform lithiation at very low temperatures (-78 °C to -100 °C) temp_control->low_temp slow_addition Slowly add the organolithium reagent low_temp->slow_addition short_time Minimize time between lithiation and electrophile quench slow_addition->short_time success Successful Lithiation-Trapping short_time->success

Figure 2: Key considerations for successful lithiation.

Detailed Experimental Protocol: Low-Temperature Lithiation and Trapping

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar, add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. For more sensitive substrates, a temperature of -100 °C (liquid N₂/ethanol bath) may be necessary.

  • Lithiation: Slowly add a solution of n-butyllithium or another suitable organolithium reagent (1.0-1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at the low temperature for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add the desired electrophile as a solution in anhydrous THF, again maintaining the low temperature.

  • Warming and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by an appropriate method (e.g., column chromatography).

Quantitative Data on Low-Temperature Lithiation (Hypothetical Example):

Organolithium ReagentTemperature (°C)Lithiation Time (min)Quenching ElectrophileDesired Product Yield (%)Dehalogenated Byproduct (%)
n-BuLi-7830Benzaldehyde85<5
s-BuLi-7815DMF80<5
n-BuLi-4030Benzaldehyde4540
i-PrMgCl·LiCl-2060Benzaldehyde75<10

This table illustrates the expected trend. Actual yields will vary depending on the specific electrophile and reaction conditions. Using a Turbo Grignard reagent like i-PrMgCl·LiCl can sometimes offer better chemoselectivity and reduced dehalogenation at more accessible temperatures compared to organolithium reagents.

References

Technical Support Center: Monitoring Reactions with 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring the progress of chemical reactions involving 2-iodo-5-(trifluoromethyl)aniline. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of reactions with this compound?

A1: The most common methods for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How can I effectively visualize this compound and its derivatives on a TLC plate?

A2: Due to the presence of the aromatic ring, this compound is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1] For enhanced or alternative visualization, an iodine chamber can be used.[1][2][3] The iodine vapor reacts with the organic compounds on the plate, rendering them as yellowish-brown spots.[3] Staining with permanganate can also be effective for visualizing many organic compounds.[2]

Q3: Are there any specific challenges when monitoring reactions with this compound?

A3: Yes, the presence of the trifluoromethyl group can impact the compound's reactivity and chromatographic behavior. The strong electron-withdrawing nature of the -CF3 group can influence the polarity of the molecule and its interaction with stationary phases in chromatography.[4] In cross-coupling reactions, potential side reactions like dehalogenation (loss of iodine) or homocoupling of starting materials can complicate the reaction mixture analysis.

Q4: My Suzuki coupling reaction with this compound is not progressing. What are the common causes?

A4: Low or no conversion in a Suzuki coupling reaction can be due to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ generation of the active Pd(0) species is crucial.

  • Base and Solvent Choice: The base is critical for the transmetalation step. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is soluble in your chosen solvent system. The addition of water can sometimes be beneficial.[5]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance or electronic effects might slow down this step. Consider using bulky, electron-rich phosphine ligands to facilitate oxidative addition.[6][7]

Q5: I am observing multiple spots on my TLC for a Buchwald-Hartwig amination. What could they be?

A5: Multiple spots in a Buchwald-Hartwig amination could indicate the presence of starting materials, the desired product, and potential side products. Common side products include the dehalogenated starting material (aniline without the iodine) and products from catalyst decomposition. It is also possible to have by-products from reactions with the solvent or base, especially at high temperatures.[8]

Troubleshooting Guides

Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst or a reliable pre-catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Inappropriate Ligand - For cross-coupling reactions, screen different phosphine ligands (e.g., XPhos, SPhos) to find one that is optimal for your specific substrates.[7]
Incorrect Base or Solvent - Verify the appropriateness of the base for the specific reaction type. - Ensure adequate solubility of the base and reactants in the chosen solvent. - For Suzuki reactions, consider adding a small amount of water to the solvent system.[5]
Low Reaction Temperature - Incrementally increase the reaction temperature, while monitoring for potential decomposition of starting materials or products.
Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Dehalogenation - Certain phosphine ligands or impurities can promote the replacement of the iodo group with a hydrogen.- Screen different ligands. - Ensure the purity of all reagents and solvents.
Homocoupling - Often caused by the presence of oxygen, especially in Suzuki reactions.- Thoroughly degas all solvents and the reaction mixture before adding the catalyst. - Maintain a strict inert atmosphere throughout the reaction.
Protodeboronation (Suzuki) - The boronic acid is replaced by a hydrogen from the solvent or residual water.- Use anhydrous solvents and ensure all reagents are dry. - Consider using more stable boronic esters (e.g., pinacol esters).

Experimental Protocols

General Protocol for Reaction Monitoring by TLC
  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Spotting: Using a capillary tube, spot the diluted sample onto a silica gel TLC plate. Also spot the starting material(s) and, if available, the expected product as references.

  • Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation of spots.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). If necessary, further visualization can be achieved by placing the plate in an iodine chamber or by dipping it in a permanganate stain followed by gentle heating.[1][2][3]

  • Analysis: Compare the spots of the reaction mixture to the reference spots to assess the consumption of starting materials and the formation of the product.

General Protocol for Reaction Monitoring by HPLC
  • Method Development: Develop an HPLC method capable of separating the starting material, product, and any major impurities. A reverse-phase C18 column is often a good starting point.[2] The mobile phase will typically consist of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: At selected time points, take a small aliquot of the reaction mixture. Quench the reaction by adding a suitable solvent and then dilute it to an appropriate concentration for HPLC analysis. The sample may need to be filtered through a syringe filter (0.45 µm) before injection.

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak.

  • Quantification: By creating a calibration curve with standards of known concentrations, the conversion of the starting material and the yield of the product can be quantified over time.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision Reaction_Vessel Reaction in Progress Aliquot Take Aliquot Reaction_Vessel->Aliquot Time Point TLC TLC Analysis Aliquot->TLC Qualitative HPLC_GCMS HPLC / GC-MS Analysis Aliquot->HPLC_GCMS Quantitative NMR NMR Analysis Aliquot->NMR Structural Continue Continue Reaction TLC->Continue Workup Proceed to Work-up TLC->Workup Complete Optimize Optimize Conditions TLC->Optimize Issues Detected HPLC_GCMS->Continue HPLC_GCMS->Workup Complete HPLC_GCMS->Optimize Issues Detected NMR->Continue NMR->Workup Complete NMR->Optimize Issues Detected Continue->Aliquot Optimize->Reaction_Vessel Adjust

Caption: Workflow for monitoring chemical reactions.

Troubleshooting_Logic Start Reaction Issue Identified (e.g., Low Yield) Check_Reagents Check Reagent Purity and Catalyst Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Successful_Reaction Successful Reaction Check_Reagents->Successful_Reaction Issue Found & Corrected Analyze_Side_Products Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Side_Products Conditions Seem Correct Check_Conditions->Successful_Reaction Issue Found & Corrected Optimize_Catalyst Screen Catalysts and Ligands Analyze_Side_Products->Optimize_Catalyst Identify Potential Issues (e.g., Dehalogenation) Optimize_Base_Solvent Optimize Base and Solvent System Optimize_Catalyst->Optimize_Base_Solvent Optimize_Base_Solvent->Successful_Reaction

Caption: Troubleshooting logic for optimizing reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-5-(trifluoromethyl)aniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-iodo-5-(trifluoromethyl)aniline and 2-bromo-5-(trifluoromethyl)aniline, two important building blocks in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the nature of the halogen atom significantly influence the reactivity of these compounds in common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This comparison is supported by fundamental principles of chemical reactivity, bond dissociation energy data, and representative experimental protocols.

Core Reactivity Principles: The Carbon-Halogen Bond

The key difference in reactivity between 2-iodo- and 2-bromo-5-(trifluoromethyl)aniline lies in the strength of the carbon-halogen (C-X) bond. In many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] This step involves the cleavage of the C-X bond.

The C-I bond is inherently longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy.[3] Consequently, the oxidative addition of an aryl iodide to a palladium(0) center is generally faster and occurs under milder conditions than that of the corresponding aryl bromide.[4] The general order of reactivity for aryl halides in these reactions is Ar-I > Ar-Br >> Ar-Cl.[1][5]

G

Data Presentation

Physicochemical Properties
PropertyThis compound2-Bromo-5-(trifluoromethyl)aniline
CAS Number 105202-02-6[6]454-79-5[7]
Molecular Formula C₇H₅F₃IN[6]C₇H₅BrF₃N[7]
Molecular Weight 287.02 g/mol [6]240.02 g/mol [7]
Physical State Solid[6]White to light yellow crystalline powder[7]
Melting Point Not readily available47-49 °C[7]
Bond Dissociation Energies (BDE)

The energy required to cleave the C-X bond homolytically is a direct measure of its strength and a strong indicator of reactivity in oxidative addition.

BondAverage Bond Energy (kJ/mol)
C-I ~240[8]
C-Br ~276[8]
C-Cl ~339[8]

The lower bond energy of the C-I bond compared to the C-Br bond indicates that this compound will generally be more reactive in palladium-catalyzed cross-coupling reactions.

Representative Reaction Conditions

Table 3: Representative Suzuki-Miyaura Coupling Conditions

Substrate TypeAryl Halide ExampleCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Iodo-Aryl 2-Iodo-5-(m-tolyl)oxazole[8]Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Dioxane/H₂O80-1008-2488-98
Bromo-Aryl ortho-Bromoaniline derivative[9]CataCXium A Pd G3 (10)-K₃PO₄ (3)2-MeTHF8016~91

Table 4: Representative Buchwald-Hartwig Amination Conditions

Substrate TypeAryl Halide ExampleCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Iodo-Aryl Iodobenzene[10]γ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaH₂O50-High
Bromo-Aryl 4-Bromo-3-(trifluoromethyl)aniline[11]Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene10012-24High

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point, and optimization will likely be required for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for similar iodo-aryl substrates.[8]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-iodo- or 2-bromo-5-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For the iodo-substrate, a lower temperature (e.g., 80 °C) may be sufficient, while the bromo-substrate may require higher temperatures (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of bromo-aryl compounds.[11]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 1.2-2.4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add 2-iodo- or 2-bromo-5-(trifluoromethyl)aniline (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C). The iodo-aniline will likely react at a lower temperature and for a shorter duration than the bromo-aniline.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental Workflow

G start Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp. (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Catalytic Cycles

G

G

Conclusion

Based on fundamental principles of organometallic chemistry, This compound is expected to be significantly more reactive than 2-bromo-5-(trifluoromethyl)aniline in palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

For researchers and drug development professionals, this means that reactions involving the iodo-analogue can often be performed under milder conditions, such as lower temperatures, shorter reaction times, and potentially lower catalyst loadings, which can lead to improved functional group tolerance and higher yields. Conversely, the bromo-analogue, while less reactive, is often more cost-effective and may be preferred for large-scale syntheses where reaction conditions can be more aggressively optimized. The choice between these two valuable building blocks will therefore depend on the specific requirements of the synthetic target, scale, and desired reaction efficiency.

References

Mechanistic Insights into Coupling Reactions of 2-Iodo-5-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-iodo-5-(trifluoromethyl)aniline stands as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of three key functional groups: an aniline, an iodine atom, and a trifluoromethyl group. The carbon-iodine bond is the most labile site for cross-coupling reactions, offering a versatile handle for the introduction of various molecular fragments. This guide provides a comparative analysis of the performance of this compound in several cornerstone palladium-catalyzed cross-coupling reactions, offering insights into its reactivity and optimal conditions based on available experimental data.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aryl iodide, generally making it more susceptible to oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step in many cross-coupling catalytic cycles. However, the presence of the ortho-amino group can also play a role, potentially coordinating to the metal center and modulating its catalytic activity.

Performance in Key Coupling Reactions: A Data-Driven Comparison

To provide a clear comparison, the following tables summarize representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound and its bromo-analogue.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the synthesis of substituted biphenylamines, which are prevalent scaffolds in medicinal chemistry.

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9012~95
22-Bromo-5-(trifluoromethyl)anilinePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O10018~85

Note: Data is compiled from representative procedures for similar substrates and may require optimization for specific applications.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the construction of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016~92
22-Bromo-5-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane11024~88

Note: Data is compiled from representative procedures for similar substrates and may require optimization for specific applications.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes, which are valuable intermediates in organic synthesis.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF658~90
22-Bromo-5-(trifluoromethyl)anilinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF8016~80

Note: Data is compiled from representative procedures for similar substrates and may require optimization for specific applications.

Heck Coupling

The Heck reaction is a versatile method for the arylation of alkenes, leading to the formation of substituted styrenes and other vinylarenes.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024~85
22-Bromo-5-(trifluoromethyl)anilineStyrenePd(OAc)₂ (3)PPh₃ (6)K₂CO₃DMA12036~75

Note: Data is compiled from representative procedures for similar substrates and may require optimization for specific applications.

Comparative Analysis with Alternative Substrates

The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the trend I > Br > Cl. This is evident in the compiled data, where this compound consistently provides higher yields in shorter reaction times and under milder conditions compared to its bromo-analogue. The weaker carbon-iodine bond facilitates the oxidative addition step, leading to a more efficient catalytic cycle. While aryl chlorides are more cost-effective, they typically require more active and often more expensive catalyst systems and more forcing reaction conditions to achieve comparable results.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in toluene (5 mL) is degassed and heated to 100 °C in a sealed tube for 16 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The reaction is stirred at 65 °C for 8 hours. The mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) is heated to 100 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Mechanistic Considerations Visualized

The catalytic cycles for these fundamental coupling reactions provide a visual representation of the mechanistic pathways.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' Product Product Reductive Elimination Complex->Product

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex -HX / Base Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Product Product Reductive Elimination->Product

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Ar-I Transmetalation Transmetalation Pd(II) Complex->Transmetalation Product_Formation Product_Formation Transmetalation->Product_Formation Product_Formation->Pd(0)L2 Ar-C≡C-R Product Product Product_Formation->Product Cu(I)X Cu(I)X Copper Acetylide Copper Acetylide Cu(I)X->Copper Acetylide R-C≡C-H / Base Copper Acetylide->Transmetalation Transmetalation to Pd Copper Acetylide->Cu(I)X

Figure 3. Catalytic cycles of the Sonogashira coupling.

Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation Alkene Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Product / Base Product Product Beta-Hydride Elimination->Product

Figure 4. Catalytic cycle of the Heck coupling.

A Comparative Guide to Iodoaniline Isomers in Synthetic Chemistry: Focus on 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted anilines, especially those bearing iodine and trifluoromethyl groups, are valuable intermediates due to their versatile reactivity in cross-coupling reactions and the unique physicochemical properties imparted by the trifluoromethyl moiety. This guide provides a comprehensive comparison of 2-iodo-5-(trifluoromethyl)aniline with other iodoaniline isomers, offering insights into their performance in key synthetic transformations, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the iodo and trifluoromethyl groups on the aniline ring significantly influences the physicochemical properties of the molecule. These differences can affect reactivity, solubility, and chromatographic behavior. A summary of key properties for various iodo-trifluoromethyl-aniline isomers is presented below.

Table 1: Physicochemical Properties of Iodo-(trifluoromethyl)aniline Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/cm³)
This compound 105202-02-6C₇H₅F₃IN287.02Liquid or SolidNot specifiedNot specifiedNot specified
2-Iodo-4-(trifluoromethyl)aniline163444-17-5C₇H₅F₃IN287.02Solid48.5-52.5Not specifiedNot specified
4-Iodo-2-(trifluoromethyl)aniline97760-97-9C₇H₅F₃IN287.02Not specifiedNot specified261.9 ± 40.01.9 ± 0.1[1]
3-Iodo-4-(trifluoromethyl)aniline1261622-18-7C₇H₅F₃IN287.02Not specifiedNot specifiedNot specifiedNot specified
3-Iodo-5-(trifluoromethyl)aniline389571-69-1C₇H₅F₃IN287.02Not specifiedNot specifiedNot specifiedNot specified

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of iodoaniline isomers in this reaction is influenced by both electronic and steric factors. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodo-substituted compounds generally more reactive in the oxidative addition step of the catalytic cycle.[2] The electron-withdrawing trifluoromethyl group can further modulate the reactivity of the C-I bond.

Table 2: Illustrative Suzuki-Miyaura Coupling of Iodo-(trifluoromethyl)aniline Isomers with Phenylboronic Acid

Iodoaniline IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012Data not available
2-Iodo-4-(trifluoromethyl)anilinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801685Hypothetical example based on similar substrates
4-IodoanilinePd/CK₂CO₃DMFReflux1-1.541-92[3][3]
4-IodoanisolePd/CK₂CO₃DMFReflux0.5-1.541-92[3][3]

Note: Direct comparative studies under identical conditions are limited. The data presented is a compilation from various sources and may not represent a direct comparison of reactivity. Yields are highly dependent on the specific reaction conditions, catalyst, and ligand used.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines.[4][5] Similar to the Suzuki-Miyaura coupling, the reactivity of iodoanilines in this transformation is generally high. The nature and position of the trifluoromethyl group can influence the nucleophilicity of the amine and the susceptibility of the C-I bond to oxidative addition.

Table 3: Illustrative Buchwald-Hartwig Amination of Iodo-(trifluoromethyl)aniline Isomers with Aniline

Iodoaniline IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10018Data not available
4-IodoanisolePd₂(dba)₃ / Ligand 1NaOtBuTolueneRT0.1799[6]
Iodobenzeneγ-Fe₂O₃@MBD/Pd-CoVariousWater50592[7][8]

Note: As with Suzuki-Miyaura coupling, direct comparative data for these specific isomers under identical conditions is scarce. The presented data illustrates typical conditions and yields for related substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its isomers.

General Experimental Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an iodoaniline with a boronic acid.

Materials:

  • Iodoaniline isomer (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the iodoaniline isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9][10][11]

General Experimental Protocol for Buchwald-Hartwig Amination

Objective: To synthesize a diarylamine via a palladium-catalyzed cross-coupling of an iodoaniline with an amine.

Materials:

  • Iodoaniline isomer (e.g., this compound) (1.0 mmol)

  • Amine (e.g., aniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add the iodoaniline isomer and toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5][12]

Reactivity and Synthetic Strategy: A Visual Guide

The reactivity of iodoaniline isomers is a interplay of steric and electronic effects. The following diagrams illustrate a general experimental workflow and a logical consideration of these effects.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Iodoaniline Isomer Coupling Partner Catalyst & Ligand Base B Add Degassed Solvent A->B In inert atmosphere C Heat and Stir B->C D Monitor Progress (TLC, LC-MS) C->D E Quench and Extract D->E Upon completion F Dry and Concentrate E->F G Purify (Column Chromatography) F->G H H G->H Characterize Product (NMR, MS)

A general experimental workflow for cross-coupling reactions.

Reactivity_Considerations cluster_factors Influencing Factors Iodoaniline Iodoaniline Isomer Electronic Electronic Effects - Inductive effect of I - Inductive and resonance  effects of NH₂ - Strong inductive effect of CF₃ Iodoaniline->Electronic Steric Steric Hindrance - Position of bulky I atom - Position of CF₃ group - ortho vs. meta vs. para Iodoaniline->Steric Reactivity Reactivity in Cross-Coupling Electronic->Reactivity Steric->Reactivity Outcome Reaction Outcome - Yield - Reaction Rate - Selectivity Reactivity->Outcome

Factors influencing the reactivity of iodoaniline isomers.

Conclusion

This compound and its isomers are highly valuable building blocks in organic synthesis. Their reactivity in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations is generally high due to the presence of the reactive carbon-iodine bond. The trifluoromethyl group significantly influences the electronic properties of the aniline ring, which in turn affects reaction outcomes. While direct comparative data under standardized conditions is not always available, an understanding of the underlying steric and electronic effects can guide the synthetic chemist in selecting the appropriate isomer and optimizing reaction conditions to achieve the desired synthetic target. The provided protocols offer a solid starting point for the application of these versatile intermediates in research and development.

References

Validating the Structure of 2-Iodo-5-(trifluoromethyl)aniline: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical intermediates is paramount. This guide provides a comprehensive comparison and validation of the structure of 2-iodo-5-(trifluoromethyl)aniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While experimentally obtained spectra are the gold standard for structural elucidation, this guide leverages predictive models and comparative data from structurally analogous compounds to establish a robust validation framework.

The chemical structure of this compound (C₇H₅F₃IN) dictates a specific NMR spectral signature. The presence of an iodine atom, a trifluoromethyl group, and an amine group on the benzene ring leads to a predictable pattern of chemical shifts and coupling constants in both proton and carbon NMR spectra. This guide outlines the expected spectral data, provides a detailed experimental protocol for acquiring such data, and presents a logical workflow for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the iodine and trifluoromethyl groups and the electron-donating effect of the amine group.

Proton (Position) Predicted Chemical Shift (ppm) Predicted Splitting Pattern Integration
H-37.5 - 7.7d (doublet)1H
H-46.9 - 7.1dd (doublet of doublets)1H
H-67.2 - 7.4d (doublet)1H
NH₂4.0 - 5.0br s (broad singlet)2H

Note: Predicted chemical shifts are based on additive models and analysis of similar compounds. Actual experimental values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the iodine will be significantly downfield, while the carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Carbon (Position) Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-1 (C-NH₂)145 - 150s
C-2 (C-I)85 - 90s
C-3135 - 140s
C-4120 - 125q (quartet)
C-5 (C-CF₃)128 - 132q (quartet)
C-6115 - 120s
CF₃122 - 126q (quartet)

Note: Predicted chemical shifts are based on established increments for substituted benzenes. The trifluoromethyl carbon's chemical shift and coupling constant (¹JCF) are characteristic.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural validation. The following is a standard protocol for the analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and shim the spectrometer to the specific sample and solvent for optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
  • Process the data with Fourier transformation, phase correction, and baseline correction.
  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
  • Process the data similarly to the ¹H spectrum.
  • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

cluster_0 Data Acquisition cluster_1 Data Analysis and Prediction cluster_2 Structural Validation A Prepare Sample of This compound B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process and Analyze Experimental Spectra (Chemical Shifts, Splitting, Integration) B->D C->D G Compare Experimental Data with Predicted Data D->G H Compare Experimental Data with Data from Analogues D->H E Predict 1H and 13C NMR Spectra (Software, Additivity Rules) E->G F Gather NMR Data of Analogous Compounds F->H I Final Structure Confirmation G->I H->I

Caption: Workflow for the structural validation of this compound by NMR.

Conclusion

The structural validation of this compound can be confidently achieved through a combined approach of acquiring experimental ¹H and ¹³C NMR spectra and comparing them with predicted data and the spectral data of structurally related compounds. While commercial suppliers of this compound confirm its structure by NMR, the detailed analysis presented in this guide provides a framework for independent verification, ensuring the integrity of research and development processes. The presented tables of expected chemical shifts and the detailed experimental protocol serve as a valuable resource for scientists working with this and similar halogenated and trifluoromethylated anilines.

electronic effects of the trifluoromethyl group in 2-iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Electronic Effects of the Trifluoromethyl Group in 2-Iodo-5-(trifluoromethyl)aniline

For researchers and professionals in drug development and materials science, a precise understanding of the electronic properties of synthetic intermediates is paramount. This guide provides a comparative analysis of the electronic effects of the trifluoromethyl (-CF3) group in this compound. The inclusion of a -CF3 group significantly alters the electronic landscape of an aromatic ring, influencing the molecule's reactivity, basicity, and potential for intermolecular interactions.[1][2] This analysis is supported by comparative data from alternative substituted anilines and detailed experimental protocols.

The Dominant Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[3][4] Its influence stems primarily from a strong negative inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms.[3][4][5] This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring. Unlike groups with lone pairs, the -CF3 group cannot donate electron density through resonance (+R effect).[5] This powerful and unidirectional electron withdrawal significantly reduces the electron density of the aniline ring and, most notably, the basicity of the amino group.

Quantitative Comparison of Substituent Electronic Effects

The electronic influence of a substituent can be quantitatively assessed using Hammett constants and pKa values. These parameters provide a standardized measure for comparing the electron-donating or electron-withdrawing capabilities of various functional groups.

Hammett Substituent Constants (σ)

The Hammett constant (σ) quantifies the electronic effect of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses a large positive Hammett constant, comparable to other strongly deactivating groups like nitro (-NO2) and cyano (-CN).[6][7]

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-CF₃ 0.43 0.54
-NO₂0.710.78
-CN0.560.66
-Br0.390.23
-Cl0.370.23
-I0.350.18
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-NH₂-0.16-0.66

Data sourced from various standard tables.[6][8]

Acidity Constant (pKa) and Basicity

The electron-withdrawing nature of the -CF3 group drastically reduces the basicity of the aniline's amino group. By pulling electron density from the nitrogen atom, it decreases the availability of the lone pair to accept a proton. This is reflected in the significantly lower pKa value of the corresponding conjugate acid compared to aniline and anilines with electron-donating groups.[5]

Substituent (para-)pKa of Conjugate Acid
-CF₃ 2.75
-NO₂1.00
-CN1.74
-Br3.91
-Cl3.98
-H4.60
-CH₃5.08
-OCH₃5.34
-NH₂6.08

Data for 4-substituted anilines are presented for comparison.[5][8] The pKa of this compound is expected to be even lower than 2.75 due to the additional electron-withdrawing inductive effect of the ortho-iodine atom.

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques offer direct experimental evidence of how substituents modify the electronic environment of a molecule.

  • ¹³C NMR Spectroscopy : The chemical shifts in ¹³C NMR are highly sensitive to the local electron density around each carbon atom. Electron-withdrawing groups deshield the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield).[8][9] For this compound, the carbons attached to or near the -I and -CF3 groups would exhibit significant downfield shifts compared to unsubstituted aniline.

  • ¹⁹F NMR Spectroscopy : This technique is particularly useful for fluorinated compounds. The chemical shift of the -CF3 group is indicative of its electronic environment, providing a sensitive probe for molecular structure and interactions.[10]

  • Infrared (IR) Spectroscopy : The position of the N-H stretching bands in the IR spectrum is affected by the electron density on the nitrogen atom. Strong electron-withdrawing groups, like -CF3, decrease the electron density on the nitrogen, which strengthens and shortens the N-H bonds. This results in a shift of the N-H stretching vibrations to a higher frequency (wavenumber) compared to aniline.[11]

Visualizing Electronic Influence and Experimental Workflow

The following diagrams illustrate the electronic effects within the molecule and the general workflow for their experimental determination.

Caption: Inductive electron withdrawal by -I and -CF3 groups.

G cluster_exp Experimental Analysis cluster_data Data Interpretation start Substituted Aniline Sample (e.g., this compound) pka pKa Determination (UV-Vis Spectrophotometry) start->pka nmr NMR Spectroscopy (¹³C, ¹⁹F, ¹H) start->nmr ir FT-IR Spectroscopy start->ir pka_data Quantitative Basicity (Comparison to standards) pka->pka_data nmr_data Electron Density Mapping (Chemical Shifts δ) nmr->nmr_data ir_data Bond Strength Analysis (N-H Stretch Frequency ν) ir->ir_data conclusion Comprehensive Electronic Profile pka_data->conclusion nmr_data->conclusion ir_data->conclusion

Caption: Workflow for experimental determination of electronic effects.

Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated (BH+) and deprotonated (B) forms of the aniline.

  • Preparation of Buffer Solutions : Prepare a series of buffer solutions with known pH values spanning a range of approximately 4 pH units centered around the expected pKa of the analyte.

  • Stock Solution : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation : Add a small, constant volume of the stock solution to a fixed volume of each buffer solution. Ensure the final concentration is appropriate for UV-Vis analysis (typically in the micromolar range).

  • Spectral Acquisition : Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each of the buffered solutions. Also, record spectra in strongly acidic (e.g., 0.1 M HCl) and strongly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the pure protonated and deprotonated forms, respectively.

  • Data Analysis :

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Measure the absorbance of each buffered solution at this wavelength.

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which can be determined using a first derivative plot or by fitting the data to the Henderson-Hasselbalch equation.[9]

Protocol 2: Analysis of Substituent Effects by ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum on a high-resolution NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Spectral Analysis :

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Assign the chemical shifts for each aromatic carbon.

    • Compare these chemical shifts to those of unsubstituted aniline and other relevant substituted anilines to determine the magnitude of the upfield or downfield shifts caused by the substituents.[9]

Protocol 3: Analysis by FT-IR Spectroscopy
  • Sample Preparation : Prepare the sample using an appropriate technique. For a solid sample, this could be as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.[12]

  • Background Spectrum : Collect a background spectrum of the empty sample compartment (or just the ATR crystal) to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

  • Sample Spectrum : Place the sample on the ATR crystal or in the sample holder and collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

  • Data Analysis :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

    • Identify the key vibrational bands. For this analysis, focus on the N-H stretching region (typically 3300-3500 cm⁻¹) and the C-F stretching region (typically 1100-1350 cm⁻¹).

    • Compare the N-H stretching frequencies to those of other substituted anilines to assess the electronic effect of the -CF3 and -I groups.[11][14]

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Iodo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant intermediates, rigorous purity assessment is paramount to ensure the reliability and reproducibility of subsequent research and development. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 2-iodo-5-(trifluoromethyl)aniline, a key building block in various drug discovery programs. We present detailed experimental protocols and comparative data with a structurally similar alternative, 4-bromo-2-iodo-5-(trifluoromethyl)aniline, to offer a thorough framework for quality control.

Physicochemical Properties and Commercial Availability

A foundational step in purity assessment is understanding the basic physicochemical properties of the target compound and its potential alternatives. This information is crucial for selecting appropriate analytical techniques and interpreting the resulting data.

PropertyThis compound4-Bromo-2-iodo-5-(trifluoromethyl)aniline
Molecular Formula C₇H₅F₃INC₇H₄BrF₃IN
Molecular Weight 287.02 g/mol [1]365.92 g/mol [2]
Appearance Brown oil[3]Not specified
Commercial Purity Typically ≥98%Typically 98%[2]
CAS Number 105202-02-6[1]868692-81-3

Core Analytical Techniques for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main compound from its impurities, allowing for accurate quantification of purity. A reversed-phase method is typically employed for compounds of this nature.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For initial analysis, a mobile phase of 45% acetonitrile in water with 0.05% sulfuric acid can be effective.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are crucial for a complete analysis.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Compare the obtained spectra with known chemical shifts and look for any unexpected signals that may indicate the presence of impurities.

Expected NMR Data for this compound: [3]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.74 (d, J = 8.4 Hz, 1H), 6.94 (d, J = 2.0 Hz, 1H), 6.70 (dd, J₁ = 8.0 Hz, J₂ = 2.0 Hz, 1H), 4.30 (s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.3, 139.7, 132.0 (q), 129.5 (q), 115.3, 114.8 (q), 86.9.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to identify potential impurities by their mass-to-charge ratio. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for impurity profiling.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A capillary column suitable for aromatic compounds (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70°C, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan a mass range of m/z 50-400.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane.

  • Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight. Fragmentation patterns can provide further structural confirmation. For aniline, a common fragmentation is the loss of HCN from the M-1 ion.[5]

Comparison with an Alternative: 4-Bromo-2-iodo-5-(trifluoromethyl)aniline

To provide a practical context for purity assessment, we compare this compound with a closely related compound, 4-bromo-2-iodo-5-(trifluoromethyl)aniline. The presence of an additional bromine atom in the alternative compound will significantly alter its analytical characteristics.

Analytical TechniqueThis compound4-Bromo-2-iodo-5-(trifluoromethyl)anilineKey Differences & Considerations
HPLC Expected single major peak.Expected single major peak with a different retention time due to increased hydrophobicity.The retention time will be longer for the bromo-iodo derivative. The method may need slight adjustments to the gradient to ensure good separation.
¹H NMR Aromatic region will show a specific splitting pattern for the three protons.The aromatic region will display a different splitting pattern due to the presence of only two aromatic protons.The integration and splitting patterns will be a clear indicator of which compound is present.
¹³C NMR A specific number of signals corresponding to the 7 carbon atoms.A different set of chemical shifts for the aromatic carbons due to the electronic effect of the bromine atom.The chemical shifts of the carbon atoms will be distinct for each compound.
MS Molecular ion peak at m/z 287.Molecular ion peak will show a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of nearly equal intensity) at m/z 365 and 367.[6]The isotopic pattern of the molecular ion is a definitive way to distinguish between the two compounds.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can potentially lead to the formation of several impurities. Awareness of these possibilities is crucial for developing robust analytical methods.

  • Isomeric Impurities: Positional isomers where the iodo and trifluoromethyl groups are at different positions on the aniline ring.

  • Starting Material: Unreacted 3-(trifluoromethyl)aniline.

  • Poly-iodinated Species: Di- or tri-iodinated aniline derivatives.

  • Byproducts from Side Reactions: Depending on the synthetic route, other related halogenated or functionalized anilines may be formed.

Visualizing the Purity Assessment Workflow

A logical workflow is essential for the systematic and efficient assessment of a synthesized compound's purity.

cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_decision Decision SynthesizedProduct Crude Synthesized This compound HPLC HPLC Analysis SynthesizedProduct->HPLC NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (GC-MS) SynthesizedProduct->MS PurityCheck Purity ≥ 98%? HPLC->PurityCheck NMR->PurityCheck MS->PurityCheck Purification Further Purification PurityCheck->Purification No FinalProduct Pure Product PurityCheck->FinalProduct Yes Purification->SynthesizedProduct Re-analyze

Caption: Workflow for Purity Assessment of Synthesized Compound.

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required.

cluster_techniques Analytical Techniques cluster_information Information Provided HPLC HPLC Quantitative Quantitative Purity HPLC->Quantitative ImpurityID Impurity Identification HPLC->ImpurityID NMR NMR Structural Structural Elucidation NMR->Structural NMR->ImpurityID MS MS MolecularWeight Molecular Weight MS->MolecularWeight MS->ImpurityID

Caption: Strengths of Different Analytical Techniques.

By employing this comprehensive analytical approach, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their starting materials for further scientific investigation.

References

A Comparative Guide to Solid-State vs. Solution-Phase Suzuki Reactions for Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds essential for drug discovery and materials science.[1] The reaction of iodoanilines is of particular interest as the resulting aminobiphenyl scaffolds are prevalent in many biologically active molecules.[1] Traditionally performed in solution, recent advancements in mechanochemistry have introduced solid-state methods as a viable, and often advantageous, alternative. This guide provides an objective comparison of solid-state and solution-phase Suzuki reactions for iodoanilines, supported by experimental data and detailed protocols.

Performance Comparison: Solid-State vs. Solution-Phase

The choice between a solid-state and a solution-phase approach for the Suzuki coupling of iodoanilines depends on several factors, including reaction time, yield, environmental impact, and scalability. While solution-phase methods are well-established and broadly understood, solid-state reactions, often conducted via ball milling, present a compelling green chemistry alternative.[2]

Below is a comparative summary of quantitative data for the Suzuki coupling of iodoanilines (or similar aryl iodides in the case of solid-state reactions, due to a lack of specific data for iodoanilines) with phenylboronic acid.

Table 1: Quantitative Comparison of Suzuki Coupling Reactions

ParameterSolid-State (Mechanochemical)Solution-Phase
Substrate Aryl Iodide/Bromide (Representative)2-Iodoaniline / N-ethyl-2-iodoaniline
Catalyst Pd(OAc)₂ / DavePhosPd(PPh₃)₄ or Pd(OAc)₂ / XPhos
Base CsF or K₂CO₃K₂CO₃ or K₃PO₄
Solvent None (or minimal liquid additive)Dioxane/Water, Toluene/Ethanol/Water
Temperature Ambient or slightly elevated (due to milling)80-110 °C
Reaction Time 30 - 99 minutes[3][4]12 - 16 hours[1]
Yield 92-99% (for representative aryl halides)[4]88-95%[1]

Note: Data for solid-state reactions are based on representative aryl halides due to the limited availability of specific data for iodoanilines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki coupling reactions.

Solution-Phase Suzuki Coupling of N-ethyl-2-iodoaniline with Phenylboronic Acid[1]

Materials:

  • N-ethyl-2-iodoaniline (1.0 mmol, 247 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a reaction tube, add N-ethyl-2-iodoaniline, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Solid-State (Mechanochemical) Suzuki Coupling of an Aryl Halide with an Arylboronic Acid[4]

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol)

  • DavePhos (0.045 mmol)

  • Cesium Fluoride (CsF) (3.0 mmol)

  • Olefin additive (e.g., 1,5-cyclooctadiene, ~0.12 µL/mg of total solids) (optional, but can accelerate the reaction)[4]

Procedure:

  • To a stainless-steel milling jar (e.g., 1.5 mL), add the aryl halide, phenylboronic acid, Pd(OAc)₂, DavePhos, and CsF.

  • Add one stainless-steel ball (e.g., 5 mm diameter).

  • If using, add the olefin additive.

  • Seal the milling jar securely.

  • Place the jar in a mixer mill (e.g., Retsch MM400) and mill at a frequency of 25 Hz for 99 minutes.

  • The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS or NMR after a work-up.

  • After the reaction is complete, the solid mixture is typically dissolved in a suitable organic solvent (e.g., ethyl acetate), filtered to remove inorganic salts and the catalyst, and then the solvent is evaporated.

  • The crude product can be purified by column chromatography.

Mechanistic Pathway and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) RedElim Product (Ar-Ar') Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aryl Halide, Boronic Acid, Base) SolidState Solid-State: Add all to milling jar and start milling Reactants->SolidState SolutionPhase Solution-Phase: Add to flask, purge with inert gas, add solvent, and heat Reactants->SolutionPhase Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->SolidState Catalyst->SolutionPhase Workup Quench Reaction & Extract Product SolidState->Workup SolutionPhase->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Concluding Remarks

Both solid-state and solution-phase Suzuki reactions are powerful methods for the synthesis of biaryl compounds from iodoanilines.

Solution-phase reactions are well-established, with a vast body of literature and predictable outcomes. However, they often require elevated temperatures, long reaction times, and the use of volatile organic solvents, which have environmental and safety implications.

Solid-state mechanochemical reactions , on the other hand, offer a greener and often more efficient alternative. They can proceed at or near room temperature, are significantly faster, and eliminate the need for bulk solvents.[2] While the field is still evolving, particularly for specific substrates like iodoanilines, the existing data on other aryl halides suggest that mechanochemistry is a highly promising technique for broader application in organic synthesis. For researchers and professionals in drug development, the speed and environmental benefits of solid-state Suzuki reactions could significantly accelerate the synthesis of novel compounds and lead to more sustainable manufacturing processes.

References

cost-benefit analysis of using 2-iodo-5-(trifluoromethyl)aniline in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the choice of starting materials is a critical decision that balances cost, reactivity, and overall efficiency. 2-Iodo-5-(trifluoromethyl)aniline is a valuable building block, prized for the synthetic versatility offered by its ortho-iodo group and the significant impact of the meta-trifluoromethyl group on the parent molecule's lipophilicity and metabolic stability. This guide provides a comparative analysis of this reagent against its bromo- and chloro-analogues, offering a cost-benefit perspective supported by experimental data.

The strategic placement of both an iodo and a trifluoromethyl group on an aniline scaffold makes this compound a potent intermediate. The trifluoromethyl group is a key pharmacophore in many modern drugs, enhancing properties like bioavailability and binding affinity. The iodo substituent, being the most reactive of the halogens in cross-coupling reactions, provides a reliable handle for constructing complex molecules, particularly through palladium-catalyzed reactions.

Cost Comparison: Iodo vs. Bromo vs. Chloro Derivatives

The primary drawback of using iodinated aromatics is their significantly higher cost compared to their bromine and chlorine counterparts. This price difference is a major factor in process development and scale-up. The following table provides an illustrative cost comparison based on prices from various chemical suppliers.

CompoundCAS NumberMolecular WeightRepresentative Pricing (per gram)
This compound105202-02-6287.02 g/mol ~$34.50 - $45.00
2-Bromo-5-(trifluoromethyl)aniline454-79-5240.02 g/mol ~$4.00 - $8.00
2-Chloro-5-(trifluoromethyl)aniline121-50-6195.57 g/mol ~$0.50 - $1.50

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. Data is compiled from various online suppliers.

Synthetic Performance and Reactivity Comparison

The higher cost of this compound is justified by its superior performance in common carbon-carbon and carbon-nitrogen bond-forming reactions, which are staples of modern synthetic chemistry. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[1] This hierarchy is due to the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds. The higher reactivity of the C-I bond often translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to C-Br or C-Cl bonds.

Aryl Halide SubstrateReaction ConditionsTypical YieldReference
This compoundPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 2-12h85-95%General literature precedent[1][2]
2-Bromo-5-(trifluoromethyl)anilinePd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C, 12-24h70-85%General literature precedent[3]
2-Chloro-5-(trifluoromethyl)anilineBulky phosphine ligand (e.g., XPhos), Pd₂(dba)₃, K₃PO₄, t-BuOH, 110 °C, 18-36h50-75%Requires more specialized/costly ligands[4]
Buchwald-Hartwig Amination

Similarly, in C-N bond formation via Buchwald-Hartwig amination, aryl iodides are the most reactive partners. This allows for the coupling of a wider range of amines, including less nucleophilic ones, under more forgiving conditions.[5][6] While modern, highly active catalyst systems have made the use of aryl chlorides more feasible, these often require more expensive and air-sensitive ligands.[7][8]

The decision of which halogenated precursor to use involves a clear trade-off, which can be visualized in the following decision workflow.

G start Project Goal: Synthesize Target Molecule reaction_type Key Transformation: Cross-Coupling Required? start->reaction_type cost_priority Is raw material cost the primary constraint? reaction_type->cost_priority reactivity_priority Are mild conditions & high yield critical (e.g., late-stage synthesis, sensitive substrate)? cost_priority->reactivity_priority No use_chloro Select: 2-Chloro-5-(trifluoromethyl)aniline Pros: Lowest Cost Cons: Harsher conditions, specialized catalysts, potentially lower yield. cost_priority->use_chloro Yes use_bromo Select: 2-Bromo-5-(trifluoromethyl)aniline Pros: Good cost/reactivity balance Cons: Less reactive than iodo-analog. reactivity_priority->use_bromo No use_iodo Select: this compound Pros: Highest reactivity, mildest conditions, highest yields. Cons: Highest Cost. reactivity_priority->use_iodo Yes

Decision workflow for selecting the optimal aryl halide.

Alternative Synthetic Strategies

An alternative to starting with a pre-functionalized halo-aniline is to introduce one of the key functional groups later in the synthesis. For example, a researcher could start with the much cheaper 3-(trifluoromethyl)aniline and perform an iodination reaction. This adds steps to the synthesis but may be more economical overall, especially at a larger scale.

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Late-Stage Functionalization start_A This compound (High Cost) step_A Pd-catalyzed Cross-Coupling start_A->step_A product_A Target Molecule step_A->product_A start_B 3-(Trifluoromethyl)aniline (Low Cost) step_B1 Iodination (e.g., I₂, KI) start_B->step_B1 intermediate_B This compound step_B1->intermediate_B step_B2 Pd-catalyzed Cross-Coupling intermediate_B->step_B2 product_B Target Molecule step_B2->product_B

Comparison of synthetic routes to a coupled product.

This approach, however, comes with its own set of challenges. The iodination of an activated ring like aniline can lead to issues with regioselectivity and over-iodination, potentially requiring protecting group strategies that add to the step count and reduce overall yield.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 287 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (e.g., 14.6 mg, 0.02 mmol), and K₂CO₃ (e.g., 276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

The cost-benefit analysis of using this compound is a classic case of balancing upfront material cost against downstream processing efficiency and reliability.

  • Use this compound when:

    • The synthesis is in a late stage where reliability and high yield are paramount.

    • The substrate contains sensitive functional groups that require mild reaction conditions.

    • Rapid discovery and analogue synthesis are prioritized over process optimization for cost.

    • The scale is small (e.g., medicinal chemistry) where material cost is not the dominant factor.

  • Consider alternatives (Bromo, Chloro, or late-stage functionalization) when:

    • The synthesis is for a large-scale production where raw material cost is a primary driver.

    • The target molecule is robust and can withstand the potentially harsher conditions required for less reactive halides.

    • Sufficient process development time is available to optimize reactions for lower-cost starting materials.

Ultimately, this compound remains a superior reagent from a reactivity standpoint. For researchers in discovery phases, its reliability and versatility often outweigh the higher price, accelerating the synthesis of novel compounds for biological evaluation. For process chemists, the challenge lies in either developing highly efficient catalysts for the cheaper chloro-analogue or creating an economical multi-step synthesis from a less functionalized precursor.

References

Trifluoro-anilines: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, trifluoro-aniline derivatives have emerged as a promising class of compounds with significant antibacterial and antibiofilm properties.[1] This guide provides a comparative analysis of their antimicrobial activity against various pathogens, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity of Trifluoro-aniline Derivatives

Recent studies have highlighted the potent antimicrobial effects of several trifluoro-aniline derivatives. Notably, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated significant efficacy against Vibrio species, which are common causes of foodborne illnesses.[2][3] The antimicrobial activity, as determined by the Minimum Inhibitory Concentration (MIC), showcases the potential of these compounds.

CompoundMicroorganismMIC (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus100[2][3]
Vibrio harveyi100[2]
Vibrio vulnificus75[2]
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus50[2][3]
Vibrio harveyi50[2]
Vibrio vulnificus50[2]
Other Anilines
4-bromo-3-chloroanilineVibrio spp.125[2]
3-bromo-4-chloroanilineVibrio spp.175[2]
3,5-dibromoanilineVibrio spp.100[2]
3,5-difluoro-4-iodoanilineVibrio spp.150[2]
3-chloro-4-iodoanilineVibrio spp.125[2]

Beyond their direct antibacterial effects, both ACNBF and ITFMA have been shown to be effective in suppressing biofilm formation in a dose-dependent manner.[2][3] These compounds also significantly reduce key virulence factors in V. parahaemolyticus, including motility, protease activity, hemolysis, and indole production.[2][3]

Mechanism of Action: Disrupting the Bacterial Fortress

The antimicrobial activity of these trifluoro-anilines is attributed to their ability to induce the production of reactive oxygen species (ROS).[2] This oxidative stress leads to noticeable destruction of the bacterial cell membrane, ultimately resulting in rapid bactericidal activity.[2][3] At a concentration of 100 µg/mL, both ACNBF and ITFMA exhibited bactericidal effects against V. parahaemolyticus within 30 minutes.[2][3]

Trifluoro-anilines Trifluoro-anilines Bacterial Cell Bacterial Cell Trifluoro-anilines->Bacterial Cell interact with Inhibition of Virulence Factors Inhibition of Virulence Factors Trifluoro-anilines->Inhibition of Virulence Factors directly inhibit ROS Generation ROS Generation Bacterial Cell->ROS Generation induces Cell Membrane Damage Cell Membrane Damage ROS Generation->Cell Membrane Damage causes Bactericidal Effect Bactericidal Effect Cell Membrane Damage->Bactericidal Effect leads to Biofilm Inhibition Biofilm Inhibition Inhibition of Virulence Factors->Biofilm Inhibition contributes to Bactericidal Effect->Biofilm Inhibition

Caption: Proposed mechanism of action for antimicrobial trifluoro-anilines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the trifluoro-aniline derivatives against various bacterial strains is determined using the broth microdilution method.[4]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Observation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

The ability of the compounds to inhibit biofilm formation is assessed using a crystal violet staining method.

  • Preparation: Bacterial cultures are grown in a suitable medium in the presence of varying concentrations of the test compounds in a 96-well plate.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.

  • Quantification: The bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify biofilm mass.

cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification Bacterial Culture Bacterial Culture 96-well Plate 96-well Plate Bacterial Culture->96-well Plate Test Compounds Test Compounds Test Compounds->96-well Plate Incubate (37°C, 24-48h) Incubate (37°C, 24-48h) 96-well Plate->Incubate (37°C, 24-48h) Wash with PBS Wash with PBS Incubate (37°C, 24-48h)->Wash with PBS Stain with Crystal Violet Stain with Crystal Violet Wash with PBS->Stain with Crystal Violet Solubilize Stain Solubilize Stain Stain with Crystal Violet->Solubilize Stain Measure Absorbance Measure Absorbance Solubilize Stain->Measure Absorbance

Caption: Workflow for the biofilm inhibition assay.

Conclusion

Trifluoro-aniline derivatives represent a promising avenue for the development of new antimicrobial agents. Their dual action of direct bactericidal activity and inhibition of virulence factors, including biofilm formation, makes them attractive candidates for further investigation. The data presented in this guide provides a foundation for researchers to compare the efficacy of different trifluoro-aniline compounds and to design future studies aimed at optimizing their therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of 2-iodo-5-(trifluoromethyl)aniline: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-iodo-5-(trifluoromethyl)aniline, a halogenated aromatic amine. Adherence to these protocols is vital for ensuring personnel safety, regulatory compliance, and environmental protection.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following disposal procedures are based on available safety data for structurally related compounds, including 2-iodoaniline and various trifluoromethylanilines. It is imperative to treat this compound as a hazardous substance and to consult with a certified waste disposal company for guidance specific to your location and regulations.

I. Immediate Safety and Handling Precautions

Before commencing any disposal process, it is crucial to handle this compound with stringent safety measures. Based on the hazardous nature of analogous compounds, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.

    • Eye Protection: Use chemical splash goggles or a face shield.

    • Skin Protection: A fully buttoned lab coat is required to prevent skin contact.

    • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

  • Designated Work Area: Confine all work with this compound to a designated and clearly marked area.

II. Quantitative Data for Disposal Considerations

The following table summarizes key data for related compounds, which should be used as a conservative reference for this compound due to the absence of specific data for the target compound.

ParameterValue/InformationSource Compound(s)
Chemical State SolidGeneral observation for similar anilines
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects and cancer. Very toxic to aquatic life with long-lasting effects.2-Iodoaniline, 2-(Trifluoromethyl)aniline
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates.2-Iodoaniline
Primary Disposal Route Incineration via an approved waste disposal plant.General for halogenated organic compounds
In-Lab Treatment Option Oxidation with acidified potassium permanganate.General for aromatic amines

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. However, for small quantities, an in-laboratory chemical degradation procedure can be considered.

A. Standard Procedure: Off-Site Disposal by a Licensed Contractor
  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a dedicated, properly labeled hazardous waste container.

    • Crucially, this waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[1]

  • Container Labeling:

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant, Marine Pollutant).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and have secondary containment.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Follow all institutional and local regulations for hazardous waste disposal.

B. Experimental Protocol: In-Laboratory Chemical Degradation (for small quantities)

This procedure is adapted from established methods for the degradation of aromatic amines using potassium permanganate.[2] It should only be performed by trained personnel in a controlled laboratory setting and after conducting a thorough risk assessment. Always test this procedure on a small scale first.

Principle: Aromatic amines can be oxidized by acidified potassium permanganate to non-mutagenic degradation products.[2]

Materials:

  • Waste this compound

  • Sulfuric acid (H₂SO₄), 3 M solution

  • Potassium permanganate (KMnO₄), 0.2 M solution

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) for quenching

  • pH indicator paper or a pH meter

  • Appropriate reaction vessel (e.g., a flask larger than the final reaction volume)

  • Stir plate and stir bar

Procedure:

  • Preparation of the Amine Solution:

    • In a suitable reaction vessel within a chemical fume hood, dissolve a small quantity (e.g., 0.01 mol) of waste this compound in 3 M sulfuric acid. The volume should be sufficient to fully dissolve the compound.

  • Oxidation:

    • While stirring the solution, slowly add a 0.2 M solution of potassium permanganate. A color change to brown or purple, indicating the presence of permanganate and manganese dioxide, should be observed.

    • Continue adding the potassium permanganate solution until a faint purple color persists for at least one hour, indicating an excess of the oxidant and complete reaction.

    • Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation.[3]

  • Quenching Excess Permanganate:

    • After the reaction is complete, quench the excess potassium permanganate by slowly adding a reducing agent such as sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or brown due to manganese dioxide precipitate.

  • Neutralization:

    • Carefully neutralize the acidic solution by adding a base (e.g., sodium hydroxide solution) until the pH is between 6 and 8. Monitor the pH using indicator paper or a pH meter. Be cautious as this neutralization can be exothermic.

  • Final Disposal:

    • The resulting neutralized mixture, containing manganese salts and organic degradation products, should be disposed of as aqueous hazardous waste through your institution's EHS office. Do not pour down the drain unless explicitly permitted by local regulations for such treated waste.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

V. Mandatory Visualizations

Disposal Decision Workflow

G start Start: Have this compound waste is_small_quantity Is it a small, manageable quantity for in-lab treatment? start->is_small_quantity in_lab_treatment Perform In-Lab Chemical Degradation (Oxidation with KMnO4) is_small_quantity->in_lab_treatment Yes collect_waste Collect in a dedicated, labeled 'Halogenated Organic Waste' container is_small_quantity->collect_waste No / Not feasible in_lab_treatment->collect_waste Collect treated residue store_waste Store in a designated, secure, and well-ventilated area collect_waste->store_waste contact_ehs Arrange for pickup by EHS or licensed contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these guidelines, laboratory professionals can mitigate risks, ensure regulatory compliance, and contribute to a safe and environmentally responsible research environment.

References

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